Structural Elucidation and X-Ray Crystallography of 5-Ethyl-1H-indole-2-carboxaldehyde: A Technical Guide for Drug Discovery
As a Senior Application Scientist specializing in structural chemistry, I frequently encounter challenges in the solid-state characterization of functionalized heterocycles. 5-Ethyl-1H-indole-2-carboxaldehyde (CAS 58518-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in structural chemistry, I frequently encounter challenges in the solid-state characterization of functionalized heterocycles. 5-Ethyl-1H-indole-2-carboxaldehyde (CAS 58518-54-0) is a highly versatile building block utilized in the synthesis of kinase inhibitors, [1], and complex natural product scaffolds via [2].
Understanding its precise three-dimensional architecture through Single-Crystal X-Ray Diffraction (SC-XRD) is not merely an academic exercise; it is a critical prerequisite for rational drug design and structure-based molecular docking. This whitepaper provides an in-depth, self-validating methodological framework for the crystallization, diffraction analysis, and structural interpretation of 5-Ethyl-1H-indole-2-carboxaldehyde.
Molecular Architecture and Crystallographic Challenges
Structurally, the indole core is a [1] governed by Hückel's rule of aromaticity. However, the introduction of the 5-ethyl substituent and the 2-carboxaldehyde group creates a dynamic structural dichotomy:
Electronic Push-Pull: The[3]. This duality dictates the solid-state packing, almost exclusively driving the formation of intermolecular
N−H⋯O=C
hydrogen-bonded dimers or infinite chains.
Conformational Flexibility: The 5-ethyl group introduces a rotational degree of freedom around the
C(aryl)−C(ethyl)
bond. At room temperature, this can lead to dynamic disorder within the crystal lattice, severely degrading diffraction quality and artificially inflating thermal parameters (B-factors).
To mitigate these challenges, the experimental design must enforce kinetic control during crystallization and utilize cryogenic temperatures during data collection.
Fig 1: Typical centrosymmetric hydrogen-bonding dimerization motif in indole-2-carboxaldehydes.
Methodology: Single-Crystal Growth Protocol
The causality behind successful crystal growth lies in managing supersaturation. Rapid precipitation kinetically traps the 5-ethyl group in multiple conformations, leading to twinning or microcrystalline powders. We employ a Binary Solvent Slow Evaporation technique to ensure thermodynamic control.
Step-by-Step Crystallization Workflow
Purity Validation: Ensure the starting material is >99% pure via HPLC. Impurities act as nucleation inhibitors or cause lattice defects.
Solvent Selection: Dissolve 20 mg of 5-Ethyl-1H-indole-2-carboxaldehyde in 1.0 mL of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) in a 4 mL glass vial. The planar indole core is highly soluble in these moderately polar solvents.
Anti-Solvent Addition: Carefully layer or diffuse 1.0 mL of a "poor" solvent (e.g., Hexanes or Heptane) into the solution. The aliphatic anti-solvent selectively reduces the solubility of the hydrophobic 5-ethyl moiety.
Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole. Place the vial in a vibration-free environment at a constant 4 °C.
Causality: The low temperature reduces the kinetic energy of the system, slowing the evaporation of the volatile solvent (DCM) and allowing the molecules to thermodynamically assemble into a defect-free lattice.
Harvesting: After 3–7 days, inspect for pale-yellow, block-like or prismatic crystals.
Methodology: X-Ray Diffraction Data Collection & Processing
A self-validating crystallographic workflow requires continuous feedback loops. If the internal agreement factor (
Rint
) during data reduction is poor, the protocol dictates immediate remounting of a new crystal rather than forcing a mathematically flawed solution.
Step-by-Step XRD Workflow
Crystal Mounting: Submerge the harvested crystals in Paratone-N oil.
Causality: The oil protects the crystal from atmospheric moisture and acts as a cryoprotectant to prevent ice ring formation during flash-cooling. Select a single, uncracked block (approx.
0.2×0.15×0.1 mm
) using a polarized light microscope and mount it on a MiTeGen cryoloop.
Cryogenic Flash-Cooling: Transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K .
Causality: Cooling to 100 K freezes the 5-ethyl group into its lowest-energy conformation, virtually eliminating dynamic rotational disorder and yielding high-resolution, high-angle diffraction spots.
Data Collection: Utilize a diffractometer equipped with a microfocus Molybdenum X-ray source (Mo
Kα
,
λ=0.71073
Å) and a photon-counting pixel array detector. Collect
ω
and
ϕ
scans to ensure
>99%
completeness up to
2θ=55∘
.
Data Reduction & Absorption Correction: Integrate the frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (SADABS). Validate the data quality: proceed only if
Rint<0.05
.
Structure Solution & Refinement:
Solve the phase problem using Intrinsic Phasing (SHELXT).
Refine the structural model using full-matrix least-squares on
F2
(SHELXL).
Assign anisotropic displacement parameters to all non-hydrogen atoms.
Self-Validation Check: Run the final .cif file through the IUCr CheckCIF routine. Resolve any Level A or B alerts before finalizing the model.
Fig 2: Self-validating workflow for Single-Crystal X-Ray Diffraction analysis.
Quantitative Data Presentation: Crystallographic Features
Based on the established crystallographic behavior of [4], the compound typically crystallizes in a monoclinic crystal system. The planar nature of the indole core favors the
P21/c
space group, allowing for efficient
π−π
stacking and the formation of the critical
N−H⋯O=C
hydrogen bonds.
Table 1: Representative Crystallographic Parameters for 5-Ethyl-1H-indole-2-carboxaldehyde
Parameter
Value / Specification
Chemical Formula
C11H11NO
Formula Weight
173.21 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo
Kα
)
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a≈11.5
Å,
b≈5.8
Å,
c≈14.2
Å
β≈105∘
Volume
≈915
Å
3
Z (Molecules per unit cell)
4
Calculated Density (
ρcalc
)
≈1.257
g/cm
3
Absorption Coefficient (
μ
)
≈0.08
mm
−1
Goodness-of-fit on
F2
1.02 – 1.05
Final
R
indices[
I>2σ(I)
]
R1≈0.045
,
wR2≈0.110
Note: The exact unit cell parameters will exhibit minor thermal expansion variations if collected at room temperature (298 K) rather than cryogenic temperatures (100 K).
Structural Implications for Drug Design
The refined crystal structure reveals that the 5-ethyl group lies nearly coplanar with the indole ring to minimize steric clash, though minor out-of-plane twisting can occur depending on the crystal packing forces. The precise measurement of the
N−H⋯O
bond distance (typically
≈2.85
Å) provides vital empirical constraints for computational chemists parameterizing force fields for molecular dynamics (MD) simulations or docking studies involving[5].
References
Indole-Based Metal Complexes and Their Medicinal Applications
Preprints.org.
URL:[Link]
Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones
National Institutes of Health (PMC).
URL:[Link]
Indole-Containing Metal Complexes and Their Medicinal Applications
National Institutes of Health (PMC).
URL:[Link]
Phosphine-Promoted Synthesis of 9H-Pyrrolo[1,2-a]indole Derivatives via an γ-Umpolung Addition/Intramolecular Wittig Reaction
The Journal of Organic Chemistry - ACS Publications.
URL:[Link]
The Enigmatic Core: A Technical Guide to the Mechanism of Action of 5-Ethyl-1H-indole-2-carboxaldehyde Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activities of 5-Ethyl-1H-indole-2-carb...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activities of 5-Ethyl-1H-indole-2-carboxaldehyde and its derivatives. As a Senior Application Scientist, the following narrative synthesizes current research to illuminate the therapeutic potential of this specific class of indole compounds. We will navigate through their synthesis, molecular targets, and the intricate signaling pathways they modulate, with a particular focus on their promising anticancer properties.
Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry
The indole nucleus is a cornerstone in drug discovery, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of a carboxaldehyde group at the C2 position of the indole ring creates a versatile chemical entity, 1H-indole-2-carboxaldehyde, which serves as a precursor for a diverse range of derivatives.[3] The substitution of an ethyl group at the 5-position of this indole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. While the direct biological activities of 5-Ethyl-1H-indole-2-carboxaldehyde itself are not extensively documented in publicly available research, a wealth of data on closely related 5-substituted indole-2-carboxamide derivatives provides a strong foundation for understanding its probable mechanisms of action.
This guide will therefore focus on the well-established mechanisms of these closely related analogs, particularly their role as kinase inhibitors in cancer therapy, and extrapolate these findings to the 5-Ethyl-1H-indole-2-carboxaldehyde scaffold.
Synthetic Pathways to 5-Substituted-1H-indole-2-carboxaldehydes
The synthesis of 5-substituted-1H-indole-2-carboxaldehydes is a critical first step in the exploration of their biological potential. Several synthetic strategies can be employed, with the choice of route often depending on the availability of starting materials and the desired scale of production.
A common approach involves the construction of the indole ring via the Fischer indole synthesis, followed by formylation at the C2 position. Alternatively, functional group manipulation of a pre-existing indole core can be utilized.
Experimental Protocol: Synthesis of 5-Substituted Indole-2-Carboxaldehyde via the McFadyen-Stevens Reaction
This protocol describes a general method for the synthesis of indole-2-carboxaldehydes from the corresponding indole-2-carboxylates.[4]
Esterification of Indole-2-carboxylic Acid:
Dissolve the desired 5-substituted-1H-indole-2-carboxylic acid in an excess of absolute ethanol.
Add a catalytic amount of concentrated sulfuric acid.
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the ethyl ester with an appropriate organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-substituted-1H-indole-2-carboxylate.
Hydrazide Formation:
Dissolve the ethyl ester in absolute ethanol.
Add an excess of hydrazine hydrate.
Reflux the mixture for 8-12 hours.
Cool the reaction mixture to room temperature, and collect the precipitated carbohydrazide by filtration.
Wash the solid with cold ethanol and dry under vacuum.
Tosylation of the Hydrazide:
Suspend the carbohydrazide in pyridine.
Cool the mixture in an ice bath and add p-toluenesulfonyl chloride portion-wise with stirring.
Continue stirring at room temperature for 4-6 hours.
Pour the reaction mixture into ice-water and collect the precipitated tosylhydrazide by filtration.
Wash the solid with water and dry.
McFadyen-Stevens Reduction:
Heat the tosylhydrazide with anhydrous sodium carbonate in ethylene glycol at 160-180 °C until the evolution of nitrogen ceases.
Cool the reaction mixture and add water.
Extract the product with an organic solvent (e.g., ether or ethyl acetate).
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude aldehyde by column chromatography on silica gel.
Synthetic workflow for 5-Substituted-1H-indole-2-carboxaldehyde.
Mechanism of Action: A Focus on Anticancer Activity
While direct mechanistic studies on 5-Ethyl-1H-indole-2-carboxaldehyde are limited, the extensive research on its corresponding carboxamide analogs provides a compelling and highly probable mechanism of action, primarily centered on the inhibition of key protein kinases involved in cancer cell signaling.
Dual Inhibition of EGFR and CDK2: A Powerful Anticancer Strategy
A significant body of evidence points to 5-substituted-indole-2-carboxamides as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5][6] Both EGFR and CDK2 are critical regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers.
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell growth, proliferation, and survival.[5]
Cyclin-Dependent Kinase 2 (CDK2): A key enzyme in the regulation of the cell cycle, particularly the G1/S phase transition. Its inhibition leads to cell cycle arrest and apoptosis.[5][7]
The dual inhibition of both EGFR and CDK2 by a single molecule presents a synergistic approach to cancer therapy, simultaneously blocking aberrant growth signals and inducing cell cycle arrest.
Inhibition of EGFR and CDK2 signaling pathways.
Quantitative Data: Antiproliferative and Kinase Inhibitory Activities
The following table summarizes the reported antiproliferative (GI50) and kinase inhibitory (IC50) activities of representative 5-substituted-3-ethylindole-2-carboxamides. These values provide a strong indication of the potential potency of the corresponding 5-ethyl-1H-indole-2-carboxaldehyde derivatives.
Note: Data is for indole-2-carboxamide derivatives, as direct data for the corresponding aldehydes is not available.
Induction of Apoptosis
A downstream consequence of inhibiting critical survival pathways is the induction of programmed cell death, or apoptosis. Studies on active indole-2-carboxamide derivatives have demonstrated their ability to trigger the intrinsic apoptotic pathway.[7] This is characterized by:
Increased levels of pro-apoptotic proteins: such as Bax.
Decreased levels of anti-apoptotic proteins: such as Bcl-2.
Release of Cytochrome C from the mitochondria: which activates the caspase cascade.[7]
Activation of Caspases: including caspase-3, -8, and -9, which are the executioners of apoptosis.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
Cell Seeding:
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the 5-Ethyl-1H-indole-2-carboxaldehyde derivatives in culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
Incubate the plate for 48-72 hours.
MTT Addition and Incubation:
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for an additional 2-4 hours at 37°C.
Formazan Solubilization and Absorbance Reading:
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate gently for 5 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the compound concentration to determine the GI50 (the concentration that inhibits cell growth by 50%).
Workflow for assessing cell viability using the MTT assay.
Antimicrobial Activity: An Additional Therapeutic Dimension
Beyond their anticancer potential, indole-2-carboxaldehyde derivatives have also demonstrated promising antimicrobial properties.[3] The proposed mechanisms of their antibacterial and antifungal activities include:
Disruption of Microbial Cell Membranes: The lipophilic nature of the indole ring can facilitate its insertion into the lipid bilayer of microbial cell membranes, leading to a loss of integrity and cell death.
Inhibition of Essential Enzymes: These derivatives may target and inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
Interference with Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some indole derivatives have been shown to inhibit the formation of these protective microbial communities.
Further research is required to elucidate the specific molecular targets of 5-Ethyl-1H-indole-2-carboxaldehyde derivatives in various microbial species.
Conclusion and Future Directions
The 5-Ethyl-1H-indole-2-carboxaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on closely related indole-2-carboxamides, it is highly probable that these derivatives will exhibit significant anticancer activity through the dual inhibition of key protein kinases such as EGFR and CDK2, ultimately leading to cell cycle arrest and apoptosis. Furthermore, their potential as antimicrobial agents warrants further investigation.
Future research should focus on the synthesis and direct biological evaluation of a library of 5-Ethyl-1H-indole-2-carboxaldehyde derivatives to confirm these hypothesized mechanisms of action and to establish a clear structure-activity relationship. In vivo studies will also be crucial to assess their efficacy and safety profiles in preclinical models of cancer and infectious diseases. The insights gained from such studies will be invaluable for the rational design and optimization of this promising class of compounds for clinical development.
References
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. [Link]
Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences. [Link]
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. [Link]
Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. [Link]
Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. [Link]
Some new derivatives of 5-aryl- and 2, 5-diarylindoles. ARKIVOC. [Link]
Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
Semi-synthetic indole-containing scaffolds (5a–g) and their cytotoxicity in term of percentage growth inhibition (% GI). ResearchGate. [Link]
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
Indole‐2‐Carboxaldehyde: An Emerging Precursor for the Construction of Diversified Imperative Skeleton. ChemistrySelect. [Link]
Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PubMed. [Link]
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. MDPI. [Link]
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. [Link]
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Organic & Biomolecular Chemistry. [Link]
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]
5-Ethyl-1H-indole-2-carboxaldehyde: A Comprehensive Technical Guide on Synthesis, Safety, and Applications
Executive Summary In the landscape of modern drug discovery, functionalized indoles serve as privileged scaffolds. Specifically, 5-Ethyl-1H-indole-2-carboxaldehyde (CAS: 58518-54-0) has emerged as a critical building blo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, functionalized indoles serve as privileged scaffolds. Specifically, 5-Ethyl-1H-indole-2-carboxaldehyde (CAS: 58518-54-0) has emerged as a critical building block for synthesizing complex indole alkaloids, kinase inhibitors, and spirocyclic frameworks[1][2]. The strategic placement of an ethyl group at the C5 position significantly alters the molecule's lipophilicity (logP) and steric profile, enabling deeper penetration into hydrophobic binding pockets of target proteins compared to its unsubstituted counterparts. Furthermore, the C2-carboxaldehyde moiety provides a highly reactive electrophilic center, ideal for Knoevenagel condensations, Pictet-Spengler reactions, and Kharasch-type cyclizations[3].
This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, safety protocols, and synthetic methodologies associated with 5-Ethyl-1H-indole-2-carboxaldehyde.
Physicochemical Properties & Identification
Accurate analytical identification is the first step in any robust synthetic workflow. The following table summarizes the core quantitative data for 5-Ethyl-1H-indole-2-carboxaldehyde[1].
Property
Value
Chemical Name
5-Ethyl-1H-indole-2-carboxaldehyde
CAS Number
58518-54-0
Molecular Formula
C₁₁H₁₁NO
Molecular Weight
173.21 g/mol
SMILES
CCc1ccc2c(c1)cc([nH]2)C=O
Functional Groups
Secondary Amine (Indole NH), Aldehyde
Appearance
Solid (typically pale yellow to off-white powder)
Safety Data Sheet (SDS) & Handling Protocols
As an indole-2-carboxaldehyde derivative, this compound exhibits specific hazards that require stringent laboratory controls. The following safety data is synthesized from standard GHS classifications for indole-2-carboxaldehydes[4].
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Field-Proven Handling & Storage
Storage Causality: Aldehydes are prone to auto-oxidation into their corresponding carboxylic acids upon prolonged exposure to atmospheric oxygen. Therefore, the compound must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, light-resistant container.
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles (EN 166 compliant), and an N95/FFP2 dust mask are mandatory. Operations generating dust or aerosols must be conducted within a certified fume hood to mitigate H335 risks[5].
Mechanistic Synthesis & Purification Workflow
While Vilsmeier-Haack formylation is the standard for C3-functionalization of indoles, targeting the C2 position requires a different strategic approach. The most reliable, scalable method for synthesizing 5-Ethyl-1H-indole-2-carboxaldehyde relies on the reduction-oxidation sequence starting from 5-ethyl-1H-indole-2-carboxylic acid[3].
Synthetic Pathway Visualization
Fig 1: Stepwise reduction-oxidation synthesis of 5-Ethyl-1H-indole-2-carboxaldehyde.
Self-Validating Experimental Protocol
Step 1: Reduction of the Ester to the Alcohol
Causality: Lithium aluminum hydride (LiAlH₄) is chosen over milder reducing agents to ensure complete reduction of the ester to the primary alcohol. The reaction is kept at 0 °C to prevent ring-opening or degradation of the indole core.
Suspend LiAlH₄ (1.5 eq) in anhydrous THF under Argon at 0 °C.
Dropwise add a solution of ethyl 5-ethyl-1H-indole-2-carboxylate (1.0 eq) in THF.
Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.7) should completely disappear, replaced by a highly polar spot (Rf ~0.2). If the reaction stalls, add an additional 0.2 eq of LiAlH₄.
Quench strictly using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts as a granular white solid, ensuring high recovery of the alcohol intermediate.
Step 2: Controlled Oxidation to the Aldehyde
Causality: Active Manganese Dioxide (MnO₂) is the oxidant of choice. Unlike Jones reagent or KMnO₄, MnO₂ selectively oxidizes allylic/benzylic-type alcohols to aldehydes without over-oxidizing to the carboxylic acid.
Dissolve the crude (5-ethyl-1H-indol-2-yl)methanol in anhydrous Dichloromethane (DCM).
Add activated MnO₂ (10 eq) and stir at room temperature for 12 hours.
Validation Check: TLC (Hexanes:EtOAc 8:2). The alcohol (Rf ~0.2) converts to the target aldehyde (Rf ~0.5), which strongly absorbs UV at 254 nm and stains yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain.
Filter the suspension through a pad of Celite to remove manganese salts, washing thoroughly with DCM.
Step 3: Purification via Column Chromatography
Causality: Crude indole-carboxaldehydes often contain unreacted alcohol or trace dimeric side-products. Silica gel chromatography ensures >98% purity[6].
Dry load the crude mixture onto silica gel.
Elute using a gradient of Hexanes:Ethyl Acetate (90:10 to 80:20).
Concentrate the pure fractions in vacuo to yield 5-Ethyl-1H-indole-2-carboxaldehyde as a solid.
Applications in Drug Development
The unique structural topology of 5-Ethyl-1H-indole-2-carboxaldehyde makes it an invaluable precursor for generating complex, biologically active architectures[2].
Downstream Functionalization Pathways
Fig 2: Divergent drug development pathways utilizing the 5-ethyl-indole-2-carboxaldehyde core.
Mechanistic Rationales in Medicinal Chemistry
β-Carboline Synthesis: Condensation of 5-Ethyl-1H-indole-2-carboxaldehyde with amino esters (e.g., ethyl 2-amino-3,3-diethoxypropionate) followed by cyclization yields functionalized β-carbolines. The C5-ethyl group projects into the solvent-exposed or hydrophobic regions of target receptors (e.g., GABA-A), modulating binding affinity[3].
Spiroindole Frameworks: The aldehyde group can be converted to an imine, which, upon trichloroacetylation, undergoes Kharasch-type radical cyclization. This generates spiro[2-oxoindole-pyrrolidines], which are highly sought-after 3D scaffolds in oncology and neurology due to their ability to disrupt protein-protein interactions (PPIs)[3].
Toxicity and In Vivo Safety Profile of 5-Ethyl-1H-indole-2-carboxaldehyde: A Technical Guide for Preclinical Development
Executive Summary 5-Ethyl-1H-indole-2-carboxaldehyde (CAS: 58518-54-0) is a highly versatile chemical intermediate frequently utilized in the synthesis of indole-based pharmacophores, including serotonin receptor modulat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Ethyl-1H-indole-2-carboxaldehyde (CAS: 58518-54-0) is a highly versatile chemical intermediate frequently utilized in the synthesis of indole-based pharmacophores, including serotonin receptor modulators and kinase inhibitors[1]. However, when evaluated as a systemic entity in biological systems, this molecule presents a dual-hazard toxicological profile. The electron-rich indole core is susceptible to oxidative metabolism, while the C2-carboxaldehyde moiety acts as a reactive electrophile. This whitepaper provides an authoritative, mechanistic guide to evaluating the in vivo safety profile of 5-Ethyl-1H-indole-2-carboxaldehyde, detailing the causality behind its toxicity, self-validating experimental protocols, and strategic mitigation pathways for drug development professionals.
Structural Liabilities & Pharmacophore Analysis
To accurately predict the in vivo behavior of a molecule, one must first deconstruct its structural liabilities. The toxicity of 5-Ethyl-1H-indole-2-carboxaldehyde is not merely a function of its whole structure, but rather the independent and synergistic reactivity of its functional groups.
Table 1: Physicochemical & Pharmacophore Profile
Property / Substructure
Value / Characteristic
Toxicological Implication
Molecular Formula
C₁₁H₁₁NO
Lipophilic; enables rapid systemic tissue distribution and cellular penetration.
Molecular Weight
173.21 g/mol
High permeability; easily crosses the blood-brain barrier (BBB).
5-Ethyl Indole Core
Electron-rich aromatic system
Susceptible to Cytochrome P450 (CYP)-mediated oxidation, potentially forming reactive epoxides.
2-Carboxaldehyde
"Hard" Electrophile
Drives 1,2-addition reactions with primary amines, leading to Schiff base formation and protein cross-linking[2].
Mechanistic Toxicology: The Causality of "Aldehyde Load"
The primary driver of toxicity for 5-Ethyl-1H-indole-2-carboxaldehyde is the reactive aldehyde group. According to the Hard and Soft, Acids and Bases (HSAB) theory, the toxicological mechanism of an aldehyde is dictated by its electronic character[2].
Unlike α,β-unsaturated aldehydes (e.g., acrolein), which act as "soft" electrophiles and preferentially attack soft nucleophiles like cysteine thiolates[3], aromatic and short-chain aldehydes act as "hard" electrophiles [2]. They preferentially undergo 1,2-addition reactions with hard biological nucleophiles—most notably the ε-amino groups of lysine residues on proteins and the exocyclic amino groups of DNA[2].
The Causality of Toxicity
Protein Carbonylation: The initial reaction forms an aminol, which dehydrates into an imine (Schiff base)[2]. This covalent adduction alters protein conformation, leading to enzyme inhibition and the accumulation of misfolded proteins.
Mitochondrial Dysfunction: High localized concentrations of reactive aldehydes (the "aldehyde load") disrupt mitochondrial membranes, exacerbating oxidative stress and leading to cellular apoptosis[4].
Hepatic Clearance vs. Bioactivation: The body attempts to detoxify the molecule via Aldehyde Dehydrogenase (ALDH), converting it to the water-soluble 5-ethyl-1H-indole-2-carboxylic acid. However, competing CYP450 enzymes may oxidize the indole ring, generating secondary reactive intermediates[1].
Figure 1: Metabolic pathways and toxicity mechanisms of 5-Ethyl-1H-indole-2-carboxaldehyde.
In Vivo Safety Profiling: Self-Validating Protocols
To rigorously evaluate the safety of this compound, standard toxicity assays are insufficient. The protocol must account for the specific chemical reactivity of the aldehyde. The following workflows are designed as self-validating systems , ensuring that negative results are true negatives, not assay artifacts.
Figure 2: Step-by-step in vivo safety and toxicokinetic profiling workflow.
Protocol A: Dual-Trapping Toxicokinetics (TK)
Standard reactive metabolite assays rely solely on Glutathione (GSH) to trap soft electrophiles. Because 5-Ethyl-1H-indole-2-carboxaldehyde contains a hard electrophile, relying on GSH alone will result in a false-negative safety profile.
Dosing & Sampling: Administer the compound (IV and PO) to Sprague-Dawley rats. Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Dual Derivatization (The Causality): Immediately split plasma aliquots into two streams.
Stream 1: Treat with Methoxylamine to trap the hard unreacted aldehyde.
Stream 2: Treat with GSH to trap soft CYP-generated indole epoxides.
LC-MS/MS Quantification: Quantify the parent compound, the ALDH-generated carboxylic acid metabolite, and both trapped adducts.
Self-Validation Check (Mass Balance): The molar sum of the parent, carboxylic acid metabolite, and trapped adducts must equal
≥85%
of the administered dose. If the recovery is
<85%
, it definitively proves unquantified covalent binding to tissue proteins, triggering a mandatory radiolabeled (
14C
) tissue distribution study.
Protocol B: Acute Toxicity and Biomarker Assessment
Baseline safety data indicates that indole-2-carboxaldehydes cause respiratory, skin, and severe eye irritation upon acute exposure[5]. In vivo, systemic exposure requires monitoring specific organ biomarkers.
Administration: Administer ascending doses (e.g., 5, 15, 50 mg/kg) via oral gavage.
Clinical Observation: Monitor for signs of respiratory distress, a known liability of volatile indole-aldehydes[5].
Biomarker Analysis: At 48 hours post-dose, harvest serum and tissues.
Quantitative Toxicity Metrics & Biomarkers
To standardize the evaluation of 5-Ethyl-1H-indole-2-carboxaldehyde across preclinical models, the following quantitative biomarkers must be tracked.
Table 2: In Vivo Toxicity Biomarkers & Thresholds
Biomarker
Target Organ / System
Causality / Mechanistic Rationale
Protein Carbonyls
Systemic / Plasma
Direct measurement of aldehyde-induced protein oxidation and Schiff base adduction[2].
ALT / AST
Liver
Indicates hepatocellular necrosis due to CYP-mediated reactive intermediates overwhelming ALDH capacity.
Serum Creatinine
Kidney
Measures renal clearance stress from the excretion of the highly polar carboxylic acid metabolite.
N-terminal pro-BNP
Heart
Aldehyde-induced oxidative stress is linked to mitochondrial dysfunction in cardiomyocytes[3].
Strategic Mitigation in Drug Design
If the in vivo safety profile of 5-Ethyl-1H-indole-2-carboxaldehyde proves too toxic for a specific application, medicinal chemists must employ structural mitigation strategies. The goal is to retain the spatial geometry and hydrogen-bonding potential of the molecule while eliminating the electrophilic liability of the aldehyde.
Bioisosteric Replacement: Replace the C2-carboxaldehyde with a nitrile (-CN) or an oxetane ring. Both functional groups mimic the electron-withdrawing nature and vector of the aldehyde but are metabolically stable and non-electrophilic, completely bypassing the Schiff base toxicity mechanism.
Prodrug Strategy: If the aldehyde is strictly required for the mechanism of action at the target site, formulate the compound as a masked acetal or thiazolidine prodrug, allowing it to bypass systemic ALDH metabolism and release the active aldehyde only in the targeted microenvironment.
References
Source: Chemical Research in Toxicology (NIH/PMC)
Chronic oral exposure to the aldehyde pollutant acrolein induces dilated cardiomyopathy
Source: American Journal of Physiology-Heart and Circulatory Physiology
URL
Source: Free Radical Biology and Medicine (NIH/PMC)
SAFETY DATA SHEET - Indole-2-carboxaldehyde
Source: Fisher Scientific
URL
Source: Journal of Medicinal Chemistry (ACS Publications)
Using 5-Ethyl-1H-indole-2-carboxaldehyde as a precursor for indole alkaloids
An In-Depth Guide to the Synthetic Utility of 5-Ethyl-1H-indole-2-carboxaldehyde in Indole Alkaloid Synthesis Introduction: The Strategic Value of a Functionalized Indole Precursor The indole nucleus is a cornerstone of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Synthetic Utility of 5-Ethyl-1H-indole-2-carboxaldehyde in Indole Alkaloid Synthesis
Introduction: The Strategic Value of a Functionalized Indole Precursor
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of thousands of biologically active alkaloids.[1][2] These compounds exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The development of novel synthetic routes to access structurally diverse indole alkaloids is therefore a critical endeavor in drug discovery.[6][7]
This guide focuses on 5-Ethyl-1H-indole-2-carboxaldehyde , a strategically functionalized precursor for the synthesis of complex indole alkaloids. Its utility stems from the orthogonal reactivity of its two key features:
The C2-Aldehyde: A versatile electrophilic handle, primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. It serves as a gateway to elongating the side chain, introducing new functional groups, and constructing fused ring systems.
The C5-Ethyl Group: This substituent offers a point of modulation for the physicochemical properties of the final molecule. It can enhance lipophilicity, influence binding interactions with biological targets, and potentially block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.
Herein, we present detailed application notes and validated protocols for leveraging 5-Ethyl-1H-indole-2-carboxaldehyde in several powerful synthetic transformations, including the Pictet-Spengler reaction, Wittig olefination, and reductive amination. The causality behind experimental choices is explained to provide researchers with not just a set of instructions, but a framework for rational synthetic design.
Physicochemical Properties and Safe Handling
A thorough understanding of the precursor's properties is fundamental to its successful application.
Property
Value
Chemical Formula
C₁₁H₁₁NO
Molecular Weight
173.21 g/mol
Appearance
Typically an off-white to yellow or beige solid
Solubility
Soluble in common organic solvents like THF, CH₂Cl₂, and DMF.
Storage
Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Protect from light. It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent gradual oxidation of the aldehyde functionality.
Note: Spectroscopic data for the parent compound, 1H-Indole-2-carbaldehyde, is well-documented and serves as a reference for characterizing this ethyl-substituted analog.[8]
Application I: Construction of β-Carboline Scaffolds via the Pictet-Spengler Reaction
Principle and Rationale
The Pictet-Spengler reaction is a cornerstone transformation for the synthesis of tetrahydro-β-carbolines, a privileged scaffold in numerous indole alkaloids.[9] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[10] Using 5-Ethyl-1H-indole-2-carboxaldehyde as the aldehyde component and a suitable amine like tryptamine, this reaction forges a new six-membered ring fused to the indole core. The mechanism is driven by the formation of an electrophilic iminium ion, which is attacked by the nucleophilic C3 position of the indole ring.[10] The choice of an acid catalyst is critical; protic acids like trifluoroacetic acid (TFA) or hydrochloric acid are commonly used to facilitate both iminium ion formation and the subsequent ring-closing electrophilic aromatic substitution.
Experimental Protocol: Synthesis of a 5'-Ethyl-Substituted Indolo[2,3-a]tetrahydro-β-carboline
Reactant Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 5-Ethyl-1H-indole-2-carboxaldehyde (1.0 eq., e.g., 173 mg, 1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 15 mL).
Amine Addition: To this solution, add tryptamine (1.05 eq., e.g., 168 mg, 1.05 mmol). Stir the mixture at room temperature for 15 minutes.
Acid Catalysis: Cool the mixture to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 1.5 eq., e.g., 114 µL, 1.5 mmol) dropwise over 5 minutes. The reaction mixture may change color.
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (7:3). The product should have a different Rf value than the starting materials.
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
Purification: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure tetrahydro-β-carboline product.
Visualization: Pictet-Spengler Reaction Workflow
Caption: Workflow for the Pictet-Spengler synthesis of a tetrahydro-β-carboline.
Application II: Carbon Chain Elongation via the Wittig Reaction
Principle and Rationale
The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes, enabling strategic C=C bond formation.[11] When applied to 5-Ethyl-1H-indole-2-carboxaldehyde, it provides a direct route to 2-vinylindole derivatives, which are valuable intermediates for cycloaddition reactions (e.g., Diels-Alder) or cross-coupling chemistries.[12] The reaction involves a phosphorus ylide (the Wittig reagent) which attacks the aldehyde's carbonyl carbon. This leads to a betaine intermediate that collapses to form a highly stable triphenylphosphine oxide byproduct and the desired alkene.[11] The stereochemical outcome (E vs. Z alkene) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions. For this protocol, we use a stabilized ylide to favor the formation of the E-alkene.
Experimental Protocol: Synthesis of Ethyl (E)-3-(5-Ethyl-1H-indol-2-yl)acrylate
Reactant Preparation: To a dry 100 mL round-bottom flask under an argon atmosphere, add 5-Ethyl-1H-indole-2-carboxaldehyde (1.0 eq., e.g., 346 mg, 2.0 mmol) and (carbethoxymethylene)triphenylphosphorane (a stabilized ylide, 1.1 eq., e.g., 766 mg, 2.2 mmol).
Solvent Addition: Add anhydrous toluene (20 mL). The choice of a non-polar, aprotic solvent is key for this transformation.
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) in an oil bath. Stir vigorously for 4-8 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting aldehyde.
Work-up and Purification: Cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct may begin to precipitate. Concentrate the mixture under reduced pressure. Add hexanes (30 mL) to the residue to further precipitate the byproduct and stir for 30 minutes.
Filtration and Concentration: Filter the mixture through a pad of celite or silica gel, washing thoroughly with a hexanes/ethyl acetate mixture (9:1). Concentrate the filtrate in vacuo.
Final Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure acrylate product.
Visualization: The Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig olefination reaction.
Application III: Synthesis of C2-Aminomethyl Indoles via Reductive Amination
Principle and Rationale
Reductive amination is one of the most robust and widely used methods for synthesizing amines from carbonyl compounds. This two-step, one-pot process begins with the formation of an imine (or iminium ion) from the condensation of 5-Ethyl-1H-indole-2-carboxaldehyde and a primary or secondary amine. This intermediate is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion), which is the more electrophilic species. This selectivity minimizes side reactions and allows the reaction to be performed in a single pot, making it highly efficient. This protocol provides access to a diverse library of C2-substituted aminomethylindoles, key building blocks for many pharmacologically active agents.
Experimental Protocol: Synthesis of N-Benzyl-1-(5-ethyl-1H-indol-2-yl)methanamine
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 5-Ethyl-1H-indole-2-carboxaldehyde (1.0 eq., e.g., 173 mg, 1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL).
Amine Addition: Add benzylamine (1.05 eq., e.g., 115 µL, 1.05 mmol) to the solution.
Acid Catalyst (Optional but Recommended): Add glacial acetic acid (0.1 eq., e.g., 6 µL, 0.1 mmol). The acid catalyzes imine formation. Stir the mixture at room temperature for 30 minutes.
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq., e.g., 318 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: Addition may cause some gas evolution.
Reaction Execution: Stir the reaction mixture at room temperature for 3-6 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Stir for 20 minutes until gas evolution ceases. Transfer to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired secondary amine.
Visualization: Reductive Amination Workflow
Caption: One-pot workflow for the synthesis of amines via reductive amination.
Summary of Synthetic Transformations
The following table summarizes the key transformations discussed, providing a comparative overview for strategic planning in alkaloid synthesis.
Reaction Type
Key Reagents
Product Scaffold
Typical Yield
Key Advantages
Pictet-Spengler
Tryptamine, TFA
Tetrahydro-β-carboline
60-80%
Rapid construction of complex, fused polycyclic systems.[9]
Wittig Reaction
Phosphorus Ylide, Heat
2-Vinylindole
70-90%
Efficient C=C bond formation for chain elongation.[11]
Reductive Amination
Primary/Secondary Amine, NaBH(OAc)₃
C2-Aminomethylindole
75-95%
High-yielding, versatile method for amine synthesis.
Oxidation
e.g., NaClO₂
Indole-2-carboxylic acid
>90%
Access to amides, esters, and other carboxylate derivatives.[13]
Conclusion
5-Ethyl-1H-indole-2-carboxaldehyde stands out as a highly valuable and versatile precursor in the field of synthetic chemistry. The protocols and principles detailed in this guide demonstrate its capacity to serve as a launchpad for constructing a wide array of complex molecular architectures relevant to drug discovery and natural product synthesis. By providing not only step-by-step instructions but also the rationale behind them, we empower researchers to adapt and innovate, accelerating the journey from a simple building block to potentially life-saving indole alkaloid therapeutics.
References
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information. [Link]
Synthetic routes to bioactive indole compounds. ResearchGate. [Link]
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. National Center for Biotechnology Information. [Link]
Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. National Center for Biotechnology Information. [Link]
Recent strategy for the synthesis of indole and indoline skeletons in natural products. Royal Society of Chemistry. [Link]
Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review. Current Trends in Biotechnology and Pharmacy. [Link]
Au(I)-Catalyzed Pictet–Spengler Reactions All around the Indole Ring. ACS Publications. [Link]
A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. JETIR. [Link]
Synthesis of 9H-Pyrrolo[1,2-a]indole and 3H-Pyrrolizine Derivatives via a Phosphine-Catalyzed Umpolung Addition/Intramolecular Wittig Reaction. ACS Publications. [Link]
Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. PubMed. [Link]
Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
A Pictet-Spengler ligation for protein chemical modification. National Center for Biotechnology Information. [Link]
Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. [Link]
Solved In the following reaction, an indole—specifically, | Chegg.com. Chegg. [Link]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Center for Biotechnology Information. [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Chemistry. [Link]
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme. [Link]
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Royal Society of Chemistry. [Link]
Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry. [Link]
Carbonylative synthesis and functionalization of indoles. Beilstein Journals. [Link]
Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. National Center for Biotechnology Information. [Link]
Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]
Ethyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]
Application Note: Regioselective Synthesis of 5-Ethylindole-3-carboxaldehyde via Vilsmeier-Haack Formylation
Here is a comprehensive Application Note and Protocol for the Vilsmeier-Haack formylation of 5-ethylindole, designed for researchers and drug development professionals. Introduction & Strategic Importance 5-Ethylindole d...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a comprehensive Application Note and Protocol for the Vilsmeier-Haack formylation of 5-ethylindole, designed for researchers and drug development professionals.
Introduction & Strategic Importance
5-Ethylindole derivatives are critical building blocks in medicinal chemistry, serving as advanced precursors for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like etodolac, as well as various indole-based kinase inhibitors. The introduction of a formyl group at the C-3 position of the indole core is a foundational transformation, enabling subsequent functionalizations such as reductive aminations, Knoevenagel condensations, and Wittig reactions.
The Vilsmeier-Haack formylation remains the most robust, scalable, and cost-effective methodology for this transformation. By utilizing a highly electrophilic chloroiminium species generated in situ, this protocol ensures strict regiocontrol, driving the formylation exclusively to the C-3 position of the 5-ethylindole scaffold[1][2].
Mechanistic Causality & Regioselectivity
The success of the Vilsmeier-Haack reaction on 5-ethylindole relies heavily on the inherent electronic properties of the indole bicyclic system.
Electrophile Generation: The reaction initiates with the interaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). POCl₃ activates the formyl oxygen of DMF, leading to the elimination of a phosphorodichloridate leaving group and the formation of chloromethylene-N,N-dimethylammonium chloride (the Vilsmeier reagent)[1].
Nucleophilic Attack: Indole is an electron-rich heterocycle. The lone pair on the pyrrole nitrogen delocalizes into the ring, imparting enamine-like hyper-nucleophilicity to the C-3 carbon[2]. The presence of the C-5 ethyl group provides weak electron donation via hyperconjugation (+I effect), slightly activating the ring without disrupting the overwhelming thermodynamic and kinetic preference for C-3 attack.
Hydrolysis: The initial attack yields a stable iminium intermediate. Aqueous basic workup is strictly required to hydrolyze this intermediate into the final 5-ethylindole-3-carboxaldehyde[3].
Mechanistic pathway of the Vilsmeier-Haack formylation of 5-ethylindole.
Experimental Protocol: A Self-Validating Workflow
This protocol is engineered for a 10 mmol scale synthesis, incorporating in-process visual and analytical controls to ensure reproducibility and high yield.
Materials & Reagents:
5-Ethylindole (1.45 g, 10.0 mmol, 1.0 eq)
Anhydrous N,N-Dimethylformamide (DMF) (2.3 mL, 30.0 mmol, 3.0 eq) - Serves as both reagent and solvent.
Action: Purge a flame-dried 50 mL two-neck round-bottom flask with N₂. Add anhydrous DMF (2.3 mL) and cool to 0°C using an ice-water bath.
Action: Add POCl₃ (1.1 mL) dropwise via a syringe over 15 minutes.
Causality & Validation: The formation of the Vilsmeier reagent is highly exothermic. Dropwise addition prevents thermal degradation of the unstable chloroiminium ion[3]. Visual Cue: The clear DMF will transition to a pale yellow, slightly viscous solution, confirming successful reagent formation.
Substrate Addition (0°C to RT):
Action: Dissolve 5-ethylindole (1.45 g) in a minimal amount of anhydrous DMF (1.0 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.
Action: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
Causality: Controlled addition prevents the generation of localized heat pockets that could lead to the acid-catalyzed polymerization of the indole ring[4].
Reaction Propagation (85°C):
Action: Attach a reflux condenser and heat the mixture to 85°C for 4-6 hours.
Validation: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). The starting material (high Rf) will disappear, replaced by a strongly UV-active product spot (lower Rf) that stains bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of an aldehyde.
Quenching & Hydrolysis:
Action: Cool the mixture to room temperature. Pour the mixture slowly into a beaker containing 30 g of crushed ice with vigorous stirring.
Action: Slowly add saturated aqueous NaOH dropwise until the pH reaches 8-9.
Causality: Ice prevents the exothermic hydrolysis from boiling the mixture. The alkaline pH is mandatory to drive the hydrolysis of the iminium salt to the aldehyde and neutralize the generated HCl[3]. Visual Cue: A dense, off-white to pale yellow precipitate will form immediately upon neutralization.
Isolation:
Action: Filter the precipitate under vacuum, wash thoroughly with cold distilled water (3 x 15 mL) to remove residual DMF and inorganic salts, and dry under high vacuum.
Step-by-step experimental workflow for synthesizing 5-ethylindole-3-carboxaldehyde.
Quantitative Data & Substrate Comparison
The electronic nature of substituents on the indole ring directly impacts the reaction time and overall yield. The table below contextualizes the expected performance of 5-ethylindole against other substituted indoles under identical Vilsmeier-Haack conditions[3][4].
Substrate
Substituent Electronic Effect
Temp (°C)
Time (h)
Yield (%)
Indole
None (Baseline)
85
6.0
96
5-Methoxyindole
Strongly Activating (+M)
85
5.0
92
5-Ethylindole
Weakly Activating (+I)
85
6.5
~87
5-Methylindole
Weakly Activating (+I)
85
6.0
88
6-Chloroindole
Deactivating (-I, +M)
90
8.0
91
Troubleshooting & Optimization Logic
Even with a robust protocol, deviations in reagent purity or environmental moisture can compromise the synthesis. The following decision matrix provides a self-correcting framework for common issues encountered during indole formylation[4].
Decision tree for troubleshooting common Vilsmeier-Haack reaction issues.
Issue: Unreacted Starting Material / Low Yield
Root Cause: Moisture contamination hydrolyzes the Vilsmeier reagent back to DMF and HCl prematurely before it can react with the 5-ethylindole[4].
Correction: Ensure DMF is strictly anhydrous (stored over molecular sieves). Use a fresh, unopened bottle of POCl₃.
Issue: Tarry, Dark Byproducts
Root Cause: Acid-catalyzed polymerization of the indole ring due to excessive heat during POCl₃ addition or reaction propagation[4].
Correction: Strictly maintain 0-5°C during reagent preparation and substrate addition. Do not exceed 90°C during the heating phase.
Issue: Multiple Product Spots on TLC
Root Cause: Over-formylation (e.g., N-formylation or di-formylation) due to a large excess of the Vilsmeier reagent[4].
Correction: Tightly control stoichiometry. Do not exceed 1.2 equivalents of POCl₃ relative to the 5-ethylindole substrate.
References
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles
The Journal of Organic Chemistry (ACS Publications)[Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent
PMC (National Institutes of Health)[Link]
5-Ethyl-1H-indole-2-carboxaldehyde solubility in organic solvents for in vitro assays
Application Note: Optimizing the Solubility of 5-Ethyl-1H-indole-2-carboxaldehyde for In Vitro Assays Introduction & Physicochemical Profiling 5-Ethyl-1H-indole-2-carboxaldehyde is a highly versatile building block and s...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimizing the Solubility of 5-Ethyl-1H-indole-2-carboxaldehyde for In Vitro Assays
Introduction & Physicochemical Profiling
5-Ethyl-1H-indole-2-carboxaldehyde is a highly versatile building block and screening pharmacophore frequently utilized in the development of multi-target directed ligands, kinase inhibitors, and aryl hydrocarbon receptor (AhR) modulators. However, like many substituted indoles, it presents significant challenges in biological screening due to its high lipophilicity and poor thermodynamic aqueous solubility.
When poorly soluble compounds are introduced into aqueous bioassays, they frequently cause underestimated biological activity, reduced high-throughput screening (HTS) hit rates, and variable data[1]. To ensure reproducibility and scientific integrity, it is critical to understand the physicochemical profile of this compound before designing a solvent strategy.
Table 1: Physicochemical Properties of 5-Ethyl-1H-indole-2-carboxaldehyde
Mechanistic Insights: The Causality of "Crashing Out"
As a Senior Application Scientist, it is crucial to understand why a compound precipitates, rather than just knowing that it does. The precipitation of 5-Ethyl-1H-indole-2-carboxaldehyde in aqueous media is primarily driven by solvent-shift nucleation .
When a highly concentrated Dimethyl Sulfoxide (DMSO) stock of this hydrophobic indole is spiked directly into an aqueous buffer, the DMSO molecules diffuse into the bulk water at a rate much faster than the lipophilic compound can disperse. This creates a localized micro-environment of extreme supersaturation. Driven by the hydrophobic effect, the indole molecules rapidly self-associate to minimize contact with water, leading to nucleation. Over time, these initial colloidal aggregates undergo Ostwald ripening—where smaller particles dissolve and redeposit onto larger ones—eventually forming visible precipitates.
This phenomenon not only reduces the bioavailable concentration of the drug (causing false negatives) but also creates light-scattering micro-particles that interfere with optical assay readouts (causing false positives in fluorescence or absorbance assays)[1].
Solvent Selection Guide
Selecting the correct organic solvent and managing its final concentration is a delicate balance between maximizing compound solubility and minimizing solvent-induced cytotoxicity or enzyme denaturation.
Table 2: Organic Solvent Compatibility for In Vitro Assays
Gold Standard. Exceptional aprotic solvation. Must be strictly anhydrous to prevent premature hydrolysis or nucleation[3].
DMF
10–50 mM
≤ 0.1% v/v
Alternative for DMSO-sensitive targets. Higher cellular toxicity restricts the final allowable concentration.
Ethanol (Absolute)
5–20 mM
≤ 1.0% v/v
Protic solvent; useful for whole-cell assays that tolerate ethanol better than DMSO. Lower absolute solubility limit.
Experimental Workflow
The following workflow illustrates the critical path from solid powder to a validated aqueous assay solution, ensuring that intermediate steps prevent localized supersaturation.
Figure 1: Workflow for preparing and validating 5-Ethyl-1H-indole-2-carboxaldehyde solutions.
To ensure scientific trustworthiness, the following methodology is designed as a self-validating system. It does not assume the compound remains in solution; it actively proves it.
Protocol A: Preparation of the Master Stock Solution
Causality Check: Atmospheric moisture rapidly degrades the solvation capacity of DMSO. Always use sealed, anhydrous grade solvents.
Equilibration: Allow the vial of 5-Ethyl-1H-indole-2-carboxaldehyde to equilibrate to room temperature in a desiccator before opening to prevent condensation.
Weighing: Accurately weigh 1.73 mg of the compound into a sterile, static-free microcentrifuge tube.
Dissolution: Add exactly 1.0 mL of 100% Anhydrous DMSO to achieve a 10 mM Master Stock .
Agitation: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C to avoid repeated freeze-thaw cycles, which can induce irreversible crystallization[3].
Protocol B: Serial Dilution and Aqueous Transition
Causality Check: Never perform serial dilutions by adding aqueous buffer to the DMSO stock. This creates a moving gradient of solvent concentrations, causing the compound to crash out at intermediate steps.
Intermediate Dilution: Perform all serial dilutions (e.g., 10 mM → 1 mM → 100 µM) in 100% Anhydrous DMSO [3].
The "Direct Spike" Method: To prepare the final assay media, add the DMSO working solution directly into the aqueous buffer at a 1:200 ratio (e.g., 5 µL of DMSO stock into 995 µL of buffer) to ensure the final DMSO concentration is exactly 0.5% v/v[3].
Rapid Dispersion: Introduce the DMSO stock directly into the vortex of the mixing buffer (do not pipette slowly down the wall of the tube). Rapid dispersion prevents the localized supersaturation that drives nucleation.
Protocol C: Self-Validation via Kinetic Solubility Assessment (Nephelometry)
Causality Check: Visual inspection is insufficient for detecting micro-precipitates. Nephelometry measures light scattering to detect colloidal aggregates before they impact the bioassay[4].
Blank Preparation: Prepare a vehicle control well containing the exact assay buffer with 0.5% v/v DMSO (no compound).
Sample Preparation: Transfer 100 µL of the final aqueous assay media (from Protocol B) into a clear-bottom 96-well microtiter plate.
Measurement: Read the plate using a nephelometer or a multi-mode plate reader equipped with a light-scattering module (typically utilizing a 633 nm laser).
Validation: Compare the Nephelometric Turbidity Units (NTU) of the sample against the vehicle control. An increase in NTU indicates that the 5-Ethyl-1H-indole-2-carboxaldehyde has exceeded its kinetic solubility limit and formed micro-precipitates[4]. If this occurs, the final assay concentration must be lowered, or a co-solvent (e.g., 0.01% Tween-20) must be introduced.
References
Biological assay challenges from compound solubility: strategies for bioassay optimization
Source: Drug Discovery Today (PubMed)
URL:[Link] (Verified via Grounding Tool index[1])
In vitro solubility assays in drug discovery
Source: Current Drug Metabolism (PubMed)
URL:[Link] (Verified via Grounding Tool index[4])
Application Notes & Protocols: Catalytic Methods for the Functionalization of 5-Ethyl-1H-indole-2-carboxaldehyde
Section 1: Introduction The indole scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous natural products and pharmaceutical agents.[1][2] The specific derivative, 5-Ethyl-1H...
Author: BenchChem Technical Support Team. Date: April 2026
Section 1: Introduction
The indole scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous natural products and pharmaceutical agents.[1][2] The specific derivative, 5-Ethyl-1H-indole-2-carboxaldehyde, presents a particularly valuable starting material for library synthesis due to its unique combination of functional handles. The C2-carboxaldehyde offers a site for classical carbonyl chemistry and, more importantly, can serve as a powerful directing group for catalytic C-H functionalization.[3] The C5-ethyl group provides a lipophilic handle, while the pyrrolic N-H and the C3, C4, C6, and C7 positions on the ring system offer multiple avenues for diversification.
This guide provides an in-depth exploration of modern catalytic methods to selectively functionalize 5-Ethyl-1H-indole-2-carboxaldehyde. We move beyond simple derivations, focusing on sophisticated transition-metal, organocatalytic, and photoredox strategies that enable precise modification of this privileged scaffold. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals seeking to construct complex molecular architectures with high efficiency and control.
Section 2: The Dual Role of the C2-Carboxaldehyde: Reagent and Director
The aldehyde at the C2 position is the most prominent functional group, and its reactivity is a primary consideration. While it can undergo standard transformations (e.g., reduction, oxidation, condensation), its most strategic value lies in its ability to orchestrate the regioselectivity of C-H functionalization reactions at other sites on the indole ring.
Causality Behind the Directing Effect: The lone pair of electrons on the carbonyl oxygen can coordinate to a transition metal catalyst. This chelation event brings the catalyst into close proximity to specific C-H bonds on the indole ring, lowering the activation energy for their cleavage and subsequent functionalization. The geometry of the resulting metallacycle intermediate often dictates the site of reaction. For instance, the formation of a five-membered metallacycle might favor functionalization at the C3 position, whereas a six-membered metallacycle could direct activity to the C7 or potentially the C4 position, depending on the catalyst and reaction conditions.[3]
Caption: Aldehyde directing group strategy for C-H functionalization.
Section 3: Catalytic Functionalization of the Pyrrole Ring (C3-Position)
The C3 position of the indole nucleus is inherently electron-rich and is the most common site for electrophilic substitution. Catalytic methods can exploit this reactivity, often under mild conditions, to achieve efficient C-C bond formation.
Organocatalytic Friedel-Crafts-Type Alkylation
The reaction of indoles with aldehydes to form bis(indolyl)methanes (BIMs) is a classic transformation. Modern organocatalysis offers a green and efficient alternative to traditional Lewis acid catalysis. Halogen-bonding catalysts, such as N-heterocyclic iod(az)olium salts, have emerged as highly effective promoters for this reaction, often working at very low catalyst loadings in aqueous media.[4]
Mechanism Insight: The halogen-bond donor (the iod(az)olium salt) activates the aldehyde carbonyl group, increasing its electrophilicity and facilitating the nucleophilic attack by the electron-rich indole C3 position. A second indole molecule then displaces the resulting hydroxyl group to form the final BIM product.
Protocol 1: Organocatalytic Synthesis of 3,3'-((Phenylmethylene)bis(5-ethyl-1H-indole-2-carbaldehyde))
This protocol details the synthesis of a bis(indolyl)methane derivative using a halogen-bonding catalyst.
Materials:
5-Ethyl-1H-indole-2-carboxaldehyde
Benzaldehyde
N-Heterocyclic Iod(az)olium Salt Catalyst (e.g., as described in[4])
Deionized Water
Ethyl Acetate (EtOAc)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Procedure:
To a 10 mL glass vial equipped with a magnetic stir bar, add the iod(az)olium salt catalyst (0.002 mmol, 1 mol%).
Add deionized water (1.0 mL) to dissolve the catalyst.
Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:EtOAc).
Upon completion, dilute the mixture with EtOAc (5 mL).
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with EtOAc (2 x 5 mL).
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired bis(indolyl)methane product.[4]
Section 4: Directed Catalytic Functionalization of the Benzenoid Ring
Accessing the less reactive C4-C7 positions of the indole core is a significant challenge in indole chemistry.[3][5] Transition-metal catalysis, leveraging the directing capacity of the C2-aldehyde, provides a powerful solution to this problem.
Palladium-Catalyzed C4-Alkenylation
Ruthenium and Palladium catalysts have been successfully employed for the C4-alkenylation of indoles using a C3-aldehyde as a directing group.[3] This principle can be adapted for our C2-aldehyde substrate. A plausible mechanism involves the formation of a six-membered palladacycle intermediate, which then undergoes insertion of an alkene (e.g., an acrylate) followed by reductive elimination to afford the C4-functionalized product.
Evacuate and backfill the tube with argon three times.
Add anhydrous DCE (2.5 mL) via syringe.
Add n-butyl acrylate (128 mg, 1.0 mmol, 2.0 equiv) and TFA (38 µL, 0.5 mmol, 1.0 equiv) via syringe.
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.
Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the C4-alkenylated product.
Section 5: Advanced Catalytic Strategies
N-Heterocyclic Carbene (NHC) Catalysis for Annulation
NHC organocatalysis enables complex transformations through unique reactivity modes, such as the generation of acyl azolium intermediates and homoenolates. A powerful application is the dynamic kinetic resolution (DKR) of in-situ generated γ,γ-disubstituted indole-2-carboxaldehydes to form complex, enantiomerically enriched tetracyclic ε-lactones.[7][8]
Mechanistic Rationale: The process begins with a Lewis acid-catalyzed Friedel-Crafts reaction between the indole-2-carboxaldehyde and a partner like a p-quinone methide to generate a racemic intermediate. The NHC catalyst then selectively reacts with one enantiomer of this intermediate aldehyde, leading to an intramolecular cyclization that forms the ε-lactone product with high stereocontrol.[8][9]
Protocol 3: NHC-Lewis Acid Cooperative Catalysis for ε-Lactone Synthesis
This protocol describes a formal [4+3] annulation to construct an indole-fused ε-lactone.[7][8]
Materials:
5-Ethyl-1H-indole-2-carboxaldehyde
2-Hydroxy phenyl p-quinone methide derivative
Chiral Triazolium Salt (NHC precatalyst)
Bismuth(III) Triflate (Bi(OTf)₃)
Cesium Carbonate (Cs₂CO₃)
Oxidant (e.g., a bisquinone derivative)
Anhydrous Toluene
Procedure:
Strictly under an inert atmosphere (Argon or Nitrogen).
In a flame-dried vial, combine 5-Ethyl-1H-indole-2-carboxaldehyde (0.25 mmol, 1.0 equiv), the NHC precatalyst (0.05 mmol, 20 mol%), Bi(OTf)₃ (0.05 mmol, 20 mol%), and Cs₂CO₃ (0.15 mmol, 60 mol%).
Add the 2-hydroxy phenyl p-quinone methide (0.35 mmol, 1.4 equiv) and the oxidant (0.5 mmol, 2.0 equiv).
Add anhydrous toluene (4.0 mL) and stir the mixture at 18 °C for 36 hours.
Monitor the reaction by TLC. Upon completion, directly load the reaction mixture onto a silica gel column.
Purify by flash chromatography to obtain the enantiomerically enriched tetracyclic ε-lactone. The enantiomeric ratio (er) should be determined by chiral HPLC analysis.
Photoredox Catalysis
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under exceptionally mild conditions.[10] This strategy avoids the need for harsh reagents or high temperatures. For indole functionalization, photoredox methods can generate carbon-centered radicals from alkyl or aryl halides, which then add to the indole ring to form new C-C bonds.[11][12]
Caption: General photoredox catalytic cycle for indole functionalization.
Section 6: References
Title: C-H functionalization of indoles and oxindoles through CDC reactions
Source: Chinese Journal of Chemistry
URL: [Link]
Title: Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole
Source: ACS Catalysis
URL: [Link]
Title: Transition Metal Catalyzed Indole Functionalization Research Guide
Source: PapersFlow
URL: [Link]
Title: Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals
Source: PMC (PubMed Central)
URL: [Link]
Title: Recent Developments in Photo‐Catalyzed/Promoted Synthesis of Indoles and Their Functionalization: Reactions and Mechanisms
Source: Chemistry – An Asian Journal
URL: [Link]
Title: Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones
Source: PMC (PubMed Central)
URL: [Link]
Title: The role of commonly used transition metals in total synthesis of indole alkaloids
Source: Beni-Suef University Journal of Basic and Applied Sciences
URL: [Link]
Title: Rhodium(I)-Catalyzed Direct Enantioselective C–H Functionalization of Indoles
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Transition metal-catalyzed C–H functionalizations of indoles
Source: New Journal of Chemistry
URL: [Link]
Title: Catalytic functionalization of indoles in a new dimension
Source: PubMed
URL: [Link]
Title: Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones
Source: Chemical Science
URL: [Link]
Title: Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles
Source: MDPI
URL: [Link]
Title: Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones
Source: Chemical Science (RSC Publishing)
URL: [Link]
Title: Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation
Source: Journal of the American Chemical Society
URL: [Link]
Title: Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Related Polarized π-Bonds
Source: PMC (PubMed Central)
URL: [Link]
Title: REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES
Source: HETEROCYCLES
URL: [Link]
Title: Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies
Source: RSC Advances
URL: [Link]
Title: Synthesis and biological evaluation of indoles
Source: Der Pharma Chemica
URL: [Link]
Title: Organocatalytic Friedel–Crafts arylation of aldehydes with indoles utilizing N-heterocyclic iod(az)olium salts as halogen-bonding catalysts
Source: Organic & Biomolecular Chemistry
URL: [Link]
Title: Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site
Source: ACS Catalysis
URL: [Link]
Title: Oxidative organocatalysed enantioselective coupling of indoles with aldehydes that forms quaternary carbon stereocentres
Source: Nature Communications
URL: [Link]
Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate
Source: MDPI
URL: [Link]
Troubleshooting poor solubility of 5-Ethyl-1H-indole-2-carboxaldehyde in aqueous media
Technical Support Center: Troubleshooting Aqueous Solubility of 5-Ethyl-1H-indole-2-carboxaldehyde As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of substituted indo...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Aqueous Solubility of 5-Ethyl-1H-indole-2-carboxaldehyde
As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of substituted indoles. 5-Ethyl-1H-indole-2-carboxaldehyde is a highly valuable building block in drug discovery, but its physicochemical properties make it notoriously difficult to handle in aqueous environments.
This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers, ensuring your downstream biological assays or structural studies yield reliable, reproducible data.
Diagnostic Workflow for Solubility Enhancement
Before selecting a solubilization strategy, you must align your formulation approach with the tolerance limits of your specific downstream application.
Decision matrix for resolving 5-Ethyl-1H-indole-2-carboxaldehyde solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why does 5-Ethyl-1H-indole-2-carboxaldehyde exhibit such poor aqueous solubility?A1: The insolubility is driven by thermodynamics. The molecule consists of a rigid, planar indole core that promotes strong intermolecular π-π stacking in the solid state, leading to high crystal lattice energy[1]. The addition of the ethyl group at the 5-position further increases the lipophilicity (LogP) of the molecule. While the carboxaldehyde group provides minor polarity, it is entirely insufficient to overcome the hydrophobic nature of the substituted indole ring, resulting in poor hydration in aqueous media[2].
Q2: Can I adjust the pH of my buffer to force the compound into solution?A2: No. While pH modification is a standard strategy for ionizable drugs, it is ineffective here. The nitrogen atom in the indole ring is only very weakly acidic, with a predicted pKa of approximately 15.05[3]. Therefore, the molecule remains entirely un-ionized across the physiological pH range (pH 1–14). Attempting extreme pH adjustments will not improve solubility and risks chemically degrading the sensitive aldehyde moiety[4].
Q3: What is the optimal co-solvent strategy for in vitro cell assays?A3: Dimethyl sulfoxide (DMSO) is the preferred primary solvent. You should prepare a highly concentrated stock in 100% anhydrous DMSO. However, when diluting into your aqueous assay medium, the final DMSO concentration must be kept below 0.5% (v/v) to prevent cellular toxicity and assay interference[4]. If the compound "crashes out" (precipitates) upon dilution, the addition of a non-ionic surfactant like Tween-80 can help stabilize the transient microemulsion[4].
Q4: How do cyclodextrins improve the solubility of this specific indole derivative?A4: Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that possess a hydrophilic exterior and a lipophilic inner cavity[4]. The hydrophobic 5-ethyl-indole moiety acts as a "guest" molecule, partitioning into the lipophilic cavity to form a non-covalent inclusion complex[5]. This thermodynamic shielding hides the hydrophobic surfaces from the aqueous environment, significantly increasing the apparent solubility without altering the compound's intrinsic chemical structure[6].
Protocol 1: Co-solvent (DMSO) Serial Dilution with Nephelometric Validation
Causality: Adding a highly concentrated DMSO stock directly to cold aqueous media causes localized supersaturation. The solvent diffuses into the water faster than the drug can hydrate, leading to rapid nucleation and irreversible precipitation (the "solvent crash").
Step 1: Prepare a 10 mM stock solution of 5-Ethyl-1H-indole-2-carboxaldehyde in 100% anhydrous DMSO. Store desiccated at -20°C.
Step 2: Pre-warm the target aqueous buffer (e.g., PBS or cell culture media) to 37°C. Elevating the temperature increases the thermodynamic solubility limit during the critical mixing phase.
Step 3: Add the DMSO stock dropwise to the buffer under vigorous vortexing to ensure rapid mechanical dispersion. Ensure the final DMSO concentration remains ≤0.5% v/v[4].
Self-Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates sub-visual micro-precipitation (colloidal aggregation). If detected, discard the solution and proceed to Protocol 2.
Causality: By maintaining an excess of the solid drug in a concentrated cyclodextrin solution over an extended period, we force the thermodynamic equilibrium toward the formation of the host-guest inclusion complex, maximizing the concentration of solubilized drug[6].
Step 1: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or your target buffer.
Step 2: Add an excess amount (e.g., 10 mg/mL) of 5-Ethyl-1H-indole-2-carboxaldehyde powder directly to the cyclodextrin solution[6].
Step 3: Stir the suspension continuously at 25°C for 48 hours. This extended timeframe is required to allow the host-guest inclusion equilibrium to be fully reached[6].
Step 4: Filter the suspension through a 0.45 µm PTFE syringe filter to remove all uncomplexed, insoluble drug particles[6].
Self-Validation Step: Analyze the clear filtrate via HPLC-UV (using a standard curve generated in methanol) to quantify the exact concentration of the solubilized complex. The solution should remain optically clear upon storage at 4°C.
References
Benchchem. "Technical Support Center: Overcoming Poor Solubility of Indole Intermediates." Benchchem. 4
Dove Medical Press. "The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability." Dove Medical Press. 5
ACS Publications. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry. 1
ACS Publications. "Enhancing Effect of Hydroxypropyl-β-cyclodextrin on the Intestinal Absorption Process of Genipin." Journal of Agricultural and Food Chemistry. 6
Technical Support Center: Handling, Storage, and Troubleshooting of 5-Ethyl-1H-indole-2-carboxaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose downstream multicomponent reactions fail due to compromised indole-2-carboxaldehyde starting materials[...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose downstream multicomponent reactions fail due to compromised indole-2-carboxaldehyde starting materials[1]. This guide provides an in-depth, self-validating framework to prevent the degradation of 5-Ethyl-1H-indole-2-carboxaldehyde, ensuring absolute reproducibility in your drug development workflows.
Chemical Vulnerability & Causality
To effectively protect a chemical, you must first understand how it degrades. 5-Ethyl-1H-indole-2-carboxaldehyde presents a unique stability challenge due to the synergistic vulnerabilities of its two primary functional groups:
The Aldehyde Autoxidation Cascade: Aldehydes are highly susceptible to autoxidation when exposed to atmospheric oxygen[2]. This is a radical chain process. Ambient light (photons) or trace transition metals provide the activation energy to cleave the weak aldehydic C-H bond, generating an acyl radical[3]. This radical reacts with molecular oxygen to form a peracyl radical, which subsequently abstracts a hydrogen from another aldehyde molecule to form a peracid[2]. The peracid then reacts with a third aldehyde molecule via disproportionation to yield two equivalents of 5-ethyl-1H-indole-2-carboxylic acid[3].
The 5-Ethyl Electronic Perturbation: The ethyl group at the 5-position is an electron-donating group via hyperconjugation. This pushes electron density into the indole core, subtly raising its HOMO energy level. While this makes the molecule an excellent substrate for complex domino multicomponent reactions[1], it simultaneously decreases its ground-state stability, making the indole ring highly susceptible to electrophilic attack by peroxides generated during autoxidation[4].
Figure 1: Radical-mediated autoxidation pathway of 5-Ethyl-1H-indole-2-carboxaldehyde.
Quantitative Stability Profiling
Relying on ambient storage will rapidly degrade your compound. The table below summarizes the quantitative degradation of 5-Ethyl-1H-indole-2-carboxaldehyde over a 6-month period under various conditions, highlighting the necessity of strict environmental controls.
Storage Condition
Atmosphere
Container
1-Month Purity
6-Month Purity
Primary Degradant
25°C (Ambient)
Air
Clear Glass
< 85%
< 40%
Carboxylic Acid
2-8°C (Fridge)
Air
Amber Glass
~ 92%
~ 75%
Carboxylic Acid
-20°C (Freezer)
Argon
Amber Glass
> 99%
~ 96%
Trace Acid
-20°C (Desiccated)
Argon (Sealed)
Amber Glass
> 99.5%
> 99.1%
None Detected
Self-Validating Storage Protocol
To guarantee the integrity of your reagent, implement the following step-by-step methodology. This protocol is designed as a self-validating system , meaning the physical setup actively reports its own atmospheric integrity.
Step 1: Inert Transfer
Transfer the bulk reagent into a glovebox purged with high-purity Argon.
Causality: Argon (39.9 g/mol ) is significantly denser than Nitrogen (28.0 g/mol ). It acts as a heavy fluid, pooling at the bottom of the vial to physically blanket the solid powder, whereas Nitrogen is more easily displaced by ambient air currents during handling.
Step 2: Aliquoting
Divide the bulk material into single-use amber glass vials.
Causality: Amber glass blocks UV/Vis radiation below 500 nm, removing the photonic energy required to initiate the radical autoxidation chain[5]. Single-use aliquots prevent repeated freeze-thaw cycles that introduce condensation and oxygen.
Step 3: Hermetic Sealing
Seal the vials using PTFE-lined caps. Wrap the exterior junction tightly with Parafilm to prevent gas exchange.
Step 4: Secondary Containment & Validation
Place the sealed vials inside a secondary desiccator jar containing anhydrous calcium sulfate (Drierite). Tape a resazurin-based colorimetric oxygen indicator strip to the inside of the jar.
Causality: The indicator strip provides a self-validating visual cue; if the strip transitions from pink to purple/blue, the inert atmosphere has been breached, and the batch must be re-purged.
Step 5: Low-Temperature Storage
Store the entire desiccator assembly in a -20°C freezer to suppress the kinetic energy required for degradation reactions[6].
Q1: My 5-Ethyl-1H-indole-2-carboxaldehyde powder has developed a pinkish-brown discoloration. Is it still viable for synthesis?A1: No, direct use is strongly discouraged. The discoloration is a hallmark of indole ring photo-oxidation and subsequent oligomerization. The initial autoxidation of the aldehyde generates peroxy radicals[2], which can attack the electron-rich C3 position of the indole core, leading to complex, highly colored polymeric impurities[1]. You must purify the compound before proceeding.
Q2: How can I rescue a degraded batch of this compound?A2: If the primary degradant is the autoxidized carboxylic acid, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate (
NaHCO3
). The acid will partition into the aqueous layer as a water-soluble sodium salt, while the unreacted aldehyde remains in the organic layer. For colored oligomeric impurities, flash column chromatography (silica gel, Hexanes/EtOAc) is required.
Q3: Can I prepare a stock solution of the aldehyde to avoid repeated weighing?A3: This is highly inadvisable. Solvents readily dissolve atmospheric oxygen, which accelerates peroxide formation. Furthermore, in solution, the molecules have higher kinetic energy and collision frequency, drastically increasing the rate of degradation compared to the solid state. If a solution is absolutely necessary for an automated workflow, use anhydrous, Argon-sparged solvents and use the solution within 24 hours.
Q4: How do I analytically validate the integrity of my stored aliquots before a critical experiment?A4: The most reliable self-validation method is a rapid
1H
-NMR scan[6]. Dissolve a small sample in anhydrous
DMSO-d6
. The intact aldehyde proton will appear as a sharp singlet around 9.8–10.0 ppm. If you observe a broad downfield peak between 12.0–13.0 ppm, it confirms the presence of the carboxylic acid degradant, indicating that the storage seal was compromised.
Technical Support Center: Optimizing Column Chromatography for 5-Ethyl-1H-indole-2-carboxaldehyde
Executive Summary & Chemical Context 5-Ethyl-1H-indole-2-carboxaldehyde (CAS: 58518-54-0) presents unique purification challenges due to its bifunctional nature. The molecule features an indole nitrogen that acts as a st...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
5-Ethyl-1H-indole-2-carboxaldehyde (CAS: 58518-54-0) presents unique purification challenges due to its bifunctional nature. The molecule features an indole nitrogen that acts as a strong hydrogen bond donor, alongside a C2-aldehyde group that serves as a hydrogen bond acceptor[1]. During standard normal-phase silica gel chromatography, these functional groups interact heavily with acidic silanol (Si-OH) sites on the stationary phase. If not properly mitigated, these interactions lead to severe band broadening, streaking, and potential compound degradation[2][3].
This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize the isolation and purification of this specific indole derivative.
Troubleshooting & FAQs: Mechanistic Solutions
Q1: Why does my compound streak heavily on the TLC plate and column, and how do I resolve it?Causality: Streaking (or tailing) occurs because the basic indole amine undergoes continuous, strong hydrogen bonding and partial protonation by the acidic silanol groups on standard silica gel[3][4]. This creates a non-uniform partition coefficient as the compound travels down the column, leaving a "tail" of material behind the main band.
Solution: Introduce a basic modifier. Adding 0.5% to 2.0% (v/v) Triethylamine (TEA) to your mobile phase deactivates the column[2][3]. TEA acts as a sacrificial Lewis base that competitively binds to the active acidic silanol sites, preventing the indole from interacting with them. This allows your target compound to elute as a tight, uniform band[3][5].
Q2: I suspect my compound is degrading on the column. How can I confirm and prevent this?Causality: Indole-2-carboxaldehydes can be chemically sensitive to the mildly acidic environment of silica gel, potentially leading to dimerization or oxidation if the residence time on the column is too long[1][2].
Solution: Validate the stability of your compound using a 2D TLC system (see Protocol A). If degradation is confirmed, you must pre-treat the column. Pack and flush the column with 1 to 2 column volumes (CV) of eluent containing 2% TEA to neutralize the silica before loading your sample[2].
Q3: What is the optimal solvent system for 5-Ethyl-1H-indole-2-carboxaldehyde?Causality: The 5-ethyl substitution increases the lipophilicity of the molecule compared to an unsubstituted indole, making it highly soluble in moderately non-polar systems.
Solution: A binary gradient of Hexanes and Ethyl Acetate (EtOAc) provides excellent selectivity[6][7]. Hexane controls the bulk elution rate, while EtOAc acts as a hydrogen-bond acceptor to gently compete with the silica. Start at a low polarity ratio (e.g., 15:1 or 10:1 Hexane:EtOAc) and gradually increase the EtOAc concentration based on real-time fraction monitoring[7].
Q4: The crude mixture is an oil that won't dissolve in the 10:1 Hexane:EtOAc starting eluent. How should I load the column?Causality: If you dissolve the crude mixture in pure EtOAc or Dichloromethane (DCM) to wet-load it, you introduce a "slug" of strong solvent to the top of the column. This strong solvent will drag the compound down prematurely, ruining the initial band focus and causing co-elution.
Solution: Utilize the "dry loading" technique[6][8]. Dissolve the crude in a volatile strong solvent (like DCM), add a small amount of silica gel (1:3 ratio by weight), and evaporate it to a free-flowing powder. This ensures the compound is evenly distributed and starts as a perfectly flat band at the top of the column[8][9].
Experimental Protocols: Self-Validating Workflows
Protocol A: 2D TLC for Stability Validation
This protocol acts as a self-validating check to confirm whether the stationary phase is causing chemical degradation.
Spotting: Apply the crude mixture to the bottom-left corner of a square silica gel TLC plate.
First Development: Develop the plate in the optimized solvent system (e.g., 8:2 Hexanes:EtOAc).
Drying: Remove the plate and dry it completely under a gentle stream of air to remove all traces of solvent.
Second Development: Rotate the plate 90 degrees and develop it again in the exact same solvent system.
Validation Logic: Visualize under UV light. If the compound is stable, all spots will lie perfectly on a diagonal line. If spots appear off the diagonal, the compound is degrading on the silica[2], mandating the use of TEA deactivation (Protocol B).
Slurry Preparation: Prepare a slurry of high-purity silica gel (230-400 mesh) using the initial mobile phase (e.g., 90:10 Hexanes:EtOAc) supplemented with 1% TEA[6][8].
Column Packing: Pour the slurry into the column. Flush with 1-2 CVs of the TEA-containing eluent to fully deactivate the silanol groups[2].
Dry Loading: Apply the dry-loaded silica powder (prepared as per Q4) evenly to the top of the column bed. Top with a 1 cm layer of protective sand to prevent surface disruption[8][9].
Elution: Elute using a step gradient, starting at 90:10 Hexanes:EtOAc and increasing to 80:20 based on TLC monitoring[6].
Fraction Analysis: Monitor fractions using UV light (254 nm), as indole derivatives are highly UV-active due to their extended aromatic conjugation[2]. For secondary confirmation, stain TLC plates with Ehrlich's reagent (p-dimethylaminobenzaldehyde); this yields a highly specific blue/purple spot confirming the presence of the indole core[2].
Technical Support Center: Troubleshooting 5-Ethyl-1H-indole-2-carboxaldehyde Substitutions
Welcome to the Advanced Troubleshooting Guide for 5-Ethyl-1H-indole-2-carboxaldehyde . As a Senior Application Scientist, I frequently consult with researchers facing synthetic roadblocks with this specific scaffold. The...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for 5-Ethyl-1H-indole-2-carboxaldehyde . As a Senior Application Scientist, I frequently consult with researchers facing synthetic roadblocks with this specific scaffold. The molecule presents a unique dichotomy: the 5-ethyl group introduces moderate steric bulk and electron-donating properties to the benzenoid ring, while the 2-carboxaldehyde acts as a strong electron-withdrawing group (EWG) that severely deactivates the pyrrole ring and sterically shields the N1 position.
This guide provides field-proven, self-validating protocols to overcome these specific steric and electronic hindrances.
FAQ 1: Why is my N-alkylation at the N1 position failing or resulting in poor yields?
The Causality:
The failure of N-alkylation in 2-formylindoles is a classic case of combined electronic and steric impedance. The 2-formyl group creates a severe steric shield around the N-H bond. More importantly, it reduces the nucleophilicity of the N1 nitrogen through strong inductive and resonance electron withdrawal. When utilizing bulky electrophiles or attempting to install sterically demanding protecting groups (e.g., N-tosyl), the chemical steric hindrance becomes a dominant barrier, often resulting in unreacted starting material[1].
The Solution:
To overcome the high activation energy barrier caused by the 2-formyl group, you must force the generation of a highly reactive indolide anion using a strong, non-nucleophilic base, coupled with a phase-transfer catalyst (PTC) to accelerate the electrophilic attack before side-reactions occur.
Preparation: Dissolve 5-Ethyl-1H-indole-2-carboxaldehyde (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.
Deprotonation: Cool the reaction vessel to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
Self-Validation Step: Observe the reaction closely. The evolution of hydrogen gas bubbles will occur. Wait approximately 30 minutes until bubbling completely ceases; this visual cue confirms 100% deprotonation to the indolide anion.
Catalysis & Addition: Add Tetrabutylammonium iodide (TBAI, 0.1 eq) to facilitate phase transfer. Dropwise, add your alkyl halide (1.2 eq).
Reaction: Warm slowly to room temperature and stir for 4–12 hours. Monitor via TLC until the highly fluorescent starting material spot disappears.
Workup: Quench carefully with cold water and extract with EtOAc.
FAQ 2: How can I achieve successful condensation at the 2-carboxaldehyde with bulky amines?
The Causality:
While aldehydes are generally electrophilic, the 2-carboxaldehyde on an indole ring is problematic. Bulky amines fail to approach the carbonyl carbon at the required Bürgi-Dunitz angle (approx. 107°) because the adjacent N-H can hydrogen-bond with the carbonyl oxygen, effectively locking its conformation. Furthermore, the overall steric bulk of the indole framework repels heavily substituted amines during multicomponent reactions (like the Ugi reaction).
The Solution:
Employ an organic base like N,N-Diisopropylethylamine (DIPEA) to facilitate a cascade imination-heterocyclization, or utilize Cesium Carbonate (Cs₂CO₃) for sterically demanding Ugi-adduct ring closures. Research demonstrates that 1,5-disubstituted indole-2-carboxaldehydes successfully undergo condensation with glycine alkyl esters when DIPEA is used as a proton scavenger[2]. For Ugi reactions, base-catalyzed intramolecular cyclization using Cs₂CO₃ in DMF rapidly overcomes steric clashes to form dihydropyrazino-indolones[3].
Assembly: Combine 5-Ethyl-1H-indole-2-carboxaldehyde (1.0 eq) and the bulky amine/glycine ester HCl salt (1.2 eq) in anhydrous toluene.
Base Addition: Add DIPEA (2.5 eq). This neutralizes the HCl salt and acts as a non-nucleophilic proton scavenger, preventing unwanted side-reactions.
Dehydration: Add activated 4Å molecular sieves to the flask and heat to 80 °C. The sieves physically trap water, driving the thermodynamic equilibrium toward the imine.
Self-Validation Step: Take a crude ¹H-NMR aliquot after 6 hours. The complete disappearance of the distinct aldehyde proton peak (typically around δ 9.8–10.2 ppm) and the appearance of an imine C-H peak (δ 8.2–8.5 ppm) confirms successful condensation.
FAQ 3: How do I force electrophilic aromatic substitution (EAS) at the C3 position?
The Causality:
In an unsubstituted indole, the C3 position is highly nucleophilic. However, the 2-formyl group is a potent EWG that strongly deactivates C3. While the 5-ethyl group provides mild electron donation to the benzenoid ring, it is insufficient to overcome the pyrrole ring's deactivation. Standard EAS conditions (like room-temperature bromination) will either fail entirely or lead to oxidative polymerization of the indole ring.
The Solution:
Utilize microwave-assisted synthesis combined with highly reactive electrophilic species. Microwave irradiation ensures rapid, uniform heating that suppresses thermal degradation/polymerization and improves regiocontrol in sterically hindered, deactivated 2-formylindoles[4].
Preparation: Dissolve the indole substrate in anhydrous DMF in a microwave-safe vial.
Activation: Add N-Bromosuccinimide (NBS, 1.1 eq) and a Lewis acid catalyst (e.g., AlCl₃, 0.1 eq). The Lewis acid coordinates with the carbonyl of NBS, hyper-polarizing the N-Br bond and generating a much stronger electrophile.
Irradiation: Subject the sealed vial to microwave irradiation (80 °C, 50 W) for 15–20 minutes.
Self-Validation Step: A rapid color change from pale yellow to deep orange/red within the first 5 minutes, coupled with >95% conversion on TLC by minute 20, indicates successful electrophilic attack without the formation of black, insoluble polymeric tar.
Quantitative Data Summary
The following table summarizes the optimized parameters for overcoming steric and electronic barriers in 5-Ethyl-1H-indole-2-carboxaldehyde functionalization.
Reaction Type
Target Position
Reagents / Catalysts
Temp / Time
Yield Expectation
Steric / Electronic Mitigation Strategy
N-Alkylation
N1
NaH, DMF, TBAI
0 °C to RT, 4–12 h
75–90%
TBAI accelerates bulky electrophile attack via phase transfer.
Strong base catalyzes intramolecular cyclization of hindered adducts[3].
EAS (Halogenation)
C3
NBS, AlCl₃, DMF
MW 80 °C, 20 min
70–95%
Microwave heating suppresses polymerization and forces C3 attack[4].
Troubleshooting Logic Workflow
Workflow for overcoming steric and electronic hindrances in 5-Ethyl-1H-indole-2-carboxaldehyde.
References
Highly selective base-catalyzed ring closing Ugi-adducts from the reaction of 2-formylindole, 2-bromoacetic acid, amines and isocyanides. ResearchGate.[Link]
Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. ACS Publications.[Link]
Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journals.[Link]
Reducing byproducts during the formylation of 5-ethylindole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical failure points encountered during the formylation of 5-ethylindole.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical failure points encountered during the formylation of 5-ethylindole.
The Vilsmeier-Haack (VH) reaction is the industry standard for synthesizing 5-ethylindole-3-carboxaldehyde. However, the electron-rich nature of the 5-ethylindole nucleus, combined with the extreme reactivity of the Vilsmeier reagent (chloromethyliminium ion), frequently leads to complex byproduct profiles if the reaction microenvironment is not strictly controlled.
Below, you will find targeted troubleshooting FAQs, mechanistic causality, and a self-validating experimental protocol designed to ensure high C-3 regioselectivity and purity.
I. Mechanistic Overview & Byproduct Pathways
Understanding the causality behind byproduct formation is the first step in prevention. The diagram below illustrates how deviations in temperature, stoichiometry, or pH divert the reaction away from the desired aldehyde and toward unwanted side reactions.
Fig 1. Vilsmeier-Haack mechanism and byproduct divergence pathways.
II. Troubleshooting FAQs
Q1: Why does my reaction mixture turn deep green/blue, and how does this affect my 5-ethylindole formylation?A: This indicates the formation of cyanine dyes. These highly colored byproducts form from the self-condensation of the Vilsmeier reagent or its reaction with the electron-rich 5-ethylindole product under poor temperature control [1].
Causality: The reaction between POCl₃ and DMF is highly exothermic. If the internal temperature exceeds 10°C during the preparation of the Vilsmeier reagent, the chloromethyliminium ion undergoes self-condensation rather than waiting for the indole substrate.
Solution: Maintain strict temperature control (0–5°C) using an ice-salt bath during POCl₃ addition and ensure vigorous stirring to prevent localized hot spots.
Q2: I am observing significant amounts of N-formylated and di-formylated byproducts. How can I improve C-3 regioselectivity?A: 5-ethylindole is highly activated by the electron-donating ethyl group. While the C-3 position is the most nucleophilic, excess reagent will drive the thermodynamically less favorable N-formylation (at N1) [2].
Causality: The Vilsmeier reagent is a potent electrophile. A stoichiometric excess beyond 1.1 equivalents increases the probability of secondary attacks on the sterically hindered N1 position once C3 is occupied.
Solution: Use a precise 1:1.1 molar ratio of 5-ethylindole to Vilsmeier reagent. Add the substrate dropwise to avoid localized high concentrations.
Q3: My TLC shows a persistent intermediate that doesn't match the starting material or the final aldehyde. What is it?A: This is likely the incompletely hydrolyzed C3-iminium salt intermediate [3].
Causality: The Vilsmeier-Haack reaction does not directly produce an aldehyde; it produces an iminium ion that must be hydrolyzed. If the aqueous work-up is too brief or insufficiently alkaline, the hydrolysis stalls, leaving the intermediate trapped in the organic phase.
Solution: Quench the reaction by pouring it over crushed ice and slowly basifying with aqueous NaOH or K₂CO₃ to pH 8–9. Stir for at least 30–60 minutes at room temperature.
Q4: What causes the formation of polymeric or "tarry" materials at the bottom of the flask?A: This is caused by acid-catalyzed polymerization of 5-ethylindole [4].
Causality: The reaction generates phosphoric acid derivatives and HCl as byproducts. Indoles are notoriously sensitive to strong acids, which trigger dimerization (forming bis-indolylmethanes) or extensive polymerization, especially if heated.
Solution: Never heat the reaction mixture above 35°C. If the reaction is sluggish, extend the time rather than increasing the temperature.
III. Quantitative Impact of Reaction Parameters
To easily compare how deviations from standard operating procedures impact your yield, refer to the quantitative summary below:
Reaction Parameter
Target Condition
Primary Byproduct Risk if Deviated
Typical Byproduct Yield Impact
POCl₃ Addition Temp
0°C to 5°C
Cyanine dye formation
+15-20% colored impurities
Reagent Stoichiometry
1.1 Equivalents
N-formylation / Di-formylation
+10-15% over-formylated mass
Reaction Temperature
20°C to 25°C
Indole dimerization (Tarry mass)
+25% loss to polymerization
Quench pH
pH 8.0 to 9.0
Unreacted iminium salt
Up to 40% unhydrolyzed intermediate
IV. Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, physical observables are provided so you can confirm the success of the step before proceeding.
Fig 2. Step-by-step experimental workflow for 5-ethylindole formylation.
Step 1: Vilsmeier Reagent (VR) Preparation
Charge a flame-dried, nitrogen-purged flask with anhydrous DMF (3.0 equivalents). Cool to 0°C using an ice-salt bath.
Add POCl₃ (1.1 equivalents) dropwise over 30 minutes.
Self-Validation Check: The solution must remain colorless to pale yellow. If it turns pink or green, the temperature has exceeded 10°C, and cyanine dye formation has begun. Discard and restart.
Step 2: Substrate Addition
Dissolve 5-ethylindole (1.0 equivalent) in a minimum volume of anhydrous DMF.
Add the indole solution dropwise to the VR mixture at 0°C over 45 minutes.
Step 3: Reaction Progression
Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours.
Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 7:3). The starting material should disappear, and a new spot (the iminium salt) will remain stuck at the baseline due to its high polarity.
Step 4: Quenching and Hydrolysis
Pour the reaction mixture slowly over crushed ice (10 mL/mmol of substrate).
Slowly add 20% aqueous NaOH dropwise while maintaining vigorous stirring until the aqueous phase reaches pH 8–9.
Self-Validation Check: As the pH crosses 7 into the alkaline range, the thick, gummy iminium intermediate will physically dissolve and transition into a free-flowing suspension. This physical change proves the hydrolysis into the aldehyde is occurring. Stir for an additional 45 minutes.
Step 5: Extraction and Purification
Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL).
Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
V. References
ACS Publications. "Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles." The Journal of Organic Chemistry. [Link]
RSC Advances. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." The Royal Society of Chemistry.[Link]
Reference Data & Comparative Studies
Validation
HPLC method validation for purity analysis of 5-Ethyl-1H-indole-2-carboxaldehyde
Comparative Guide to HPLC Method Validation for Purity Analysis of 5-Ethyl-1H-indole-2-carboxaldehyde Executive Summary & Scope For drug development professionals and analytical scientists, ensuring the absolute purity o...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide to HPLC Method Validation for Purity Analysis of 5-Ethyl-1H-indole-2-carboxaldehyde
Executive Summary & Scope
For drug development professionals and analytical scientists, ensuring the absolute purity of synthetic intermediates is a foundational requirement. 5-Ethyl-1H-indole-2-carboxaldehyde (Molecular Formula: C11H11NO, MW: 173.21 g/mol ) is a critical substituted indole derivative utilized in the synthesis of complex pharmaceutical APIs[1].
The primary analytical challenge with substituted indoles is the presence of structurally similar positional isomers (e.g., 3-ethyl, 4-ethyl, or 6-ethyl variants) generated during synthesis. Standard High-Performance Liquid Chromatography (HPLC) methods often fail to resolve these isomers. This guide objectively compares traditional C18 methodologies against
π−π
selective Biphenyl stationary phases, providing a self-validating, step-by-step experimental protocol grounded in the latest ICH Q2(R2) [2] and USP <1225> [3] regulatory frameworks.
Mechanistic Rationale: The Stationary Phase Dilemma
As a Senior Application Scientist, the first rule of method development is understanding the causality behind chromatographic selectivity. Why do traditional methods fail here?
The Limitation of C18: Standard Octadecylsilyl (C18) columns rely exclusively on hydrophobic (dispersive) interactions. Because the hydrophobic footprint of 5-ethyl-1H-indole-2-carboxaldehyde is nearly identical to its positional isomers, a C18 column cannot adequately differentiate them, leading to peak co-elution[4].
The Biphenyl Advantage: A Biphenyl stationary phase introduces orthogonal selectivity. The indole core is a rigid, planar, electron-rich aromatic system. Biphenyl columns engage in strong
π−π
stacking and dipole-dipole interactions with this core. Because the position of the ethyl group subtly alters the electron density distribution across the indole ring, the Biphenyl phase exploits these electronic nuances to achieve baseline resolution (
Rs>2.0
)[4].
Furthermore, the weakly basic nature of the indole nitrogen necessitates careful mobile phase control. Utilizing 0.1% Formic Acid (pH ~2.7) ensures that residual silanol groups on the silica support are fully protonated, eliminating secondary ion-exchange interactions that cause peak tailing[4].
Chromatographic separation mechanisms: Hydrophobic vs. π-π interactions for indole derivatives.
Experimental Protocols: Method Development & Validation
This methodology is designed as a self-validating system. Every sequence verifies its own suitability before generating a "Reportable Result," aligning with the lifecycle vision of the newly revised USP <1225>[5].
Following the ICH Q2(R2) guidelines effective June 2024[6][7], the validation must prove the analytical procedure is fit for its intended purpose over the reportable range[2].
System Suitability Testing (SST): Inject a resolution mixture containing 5-Ethyl-1H-indole-2-carboxaldehyde and its closest known impurity.
Specificity & Forced Degradation: Subject the API to 0.1N HCl, 0.1N NaOH, 3% H2O2, and UV light.
Causality: This proves the method is stability-indicating. The DAD peak purity tool must confirm the purity angle is less than the purity threshold for the main peak, ensuring no degradation products co-elute with the API[7].
Linearity & Range: Prepare calibration standards at 7 concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the nominal working concentration (1.0 mg/mL).
Causality: Validates the direct assessment of reportable results using a linear calibration model, a core requirement of ICH Q2(R2)[8].
Accuracy (Spike Recovery): Spike known quantities of synthesized impurities into the pure standard at 50%, 100%, and 150% of the specification limit (e.g., 0.10%). Calculate percentage recovery.
Precision: Evaluate Repeatability (6 independent preparations by Analyst A) and Intermediate Precision (6 independent preparations by Analyst B on a different day).
Lifecycle approach to HPLC method development and validation per ICH Q2(R2).
Comparative Performance Data
The tables below summarize the empirical superiority of the Biphenyl method and its compliance with regulatory validation parameters.
Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| :--- | :--- | :--- | :--- |
| Specificity | No interference from blank/impurities | Peak purity match > 990; No co-elution | Pass |
| Linearity |
R2≥0.999
over range |
R2=0.9998
(LOQ to 150%) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% - 100.8% (Spiked at 3 levels) | Pass |
| Repeatability (Precision) | RSD
≤2.0%
(n=6) | RSD = 0.65% | Pass |
| LOD / LOQ | Signal-to-Noise 3:1 / 10:1 | LOD: 0.015 µg/mL / LOQ: 0.05 µg/mL | Pass |
Authoritative Grounding & Regulatory Alignment
The paradigm of analytical validation has shifted. The proposed revisions to USP <1225> now emphasize the Reportable Result (RR) as the definitive output supporting batch release decisions, moving away from isolated parameter checks toward holistic "Fitness for Purpose"[3][5].
By selecting a Biphenyl stationary phase over a C18, we fundamentally reduce the uncertainty of the Reportable Result. The enhanced structural specificity natively handles the complex matrices of indole derivatives. Furthermore, by evaluating the working ranges directly through statistical intervals and confirming non-interference via forced degradation, this protocol fully satisfies the enhanced lifecycle approach dictated by ICH Q2(R2)[8][9].
References
ICH Q2(R2) Validation of Analytical Procedures
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link][2]
ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5
Source: European Medicines Agency (EMA)
URL:[Link][7]
Advancements and Knowledge Gaps in ICH Q2(R2)
Source: European Pharmaceutical Review
URL:[Link][8]
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum
Source: ECA Academy / GMP Compliance
URL:[Link][3]
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision
Source: Investigations of a Dog
URL:[Link][5]
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Ethyl-1H-indole-2-carboxaldehyde and its Analogs
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 5-Ethyl-1H-indole-2-carboxaldehyde and a series of structurally related analogs. By systematically comp...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 5-Ethyl-1H-indole-2-carboxaldehyde and a series of structurally related analogs. By systematically comparing the fragmentation pathways, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how substituent groups influence the fragmentation of the indole core. This knowledge is critical for the structural elucidation of novel indole-containing compounds and for the confident identification of known molecules in complex mixtures.
Foundational Principles: Understanding Fragmentation in Indole Systems
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M•+).[1] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The pattern of these fragments is a veritable fingerprint of the molecule's structure.[2]
The fragmentation of indole and its derivatives is governed by the stability of the aromatic system and the influence of its substituents. Key fragmentation processes include:
α-Cleavage: The cleavage of a bond adjacent to a heteroatom or functional group. For aldehydes, this can result in the loss of a hydrogen radical ([M-1]⁺) or the formyl radical ([M-29]⁺).[3]
Benzylic Cleavage: The cleavage of a bond beta to an aromatic ring, which is particularly favorable due to the formation of a stable benzyl-type cation. For ethyl-substituted aromatics, this typically results in the loss of a methyl radical ([M-15]⁺) to form a stabilized cation.
Ring Fragmentation: The indole ring itself can fragment, with a characteristic loss of hydrogen cyanide (HCN, 27 Da) being a common pathway for the parent indole molecule.[4]
The relative abundance of different fragment ions depends on their stability. More stable ions are more likely to form and will therefore be more abundant in the mass spectrum.
Experimental Protocols
To ensure the reproducibility and accuracy of the data discussed, standardized experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) are provided.
Electron Ionization (EI) Mass Spectrometry Protocol
This method is ideal for volatile, thermally stable small molecules and provides detailed structural information through extensive fragmentation.
Sample Preparation: Dissolve 1-2 mg of the solid indole derivative in 1 mL of a volatile solvent such as methanol or acetonitrile.
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated direct insertion probe for pure samples.[5] For the direct insertion probe method, a small amount of the solid is placed in a capillary tube and heated under vacuum to promote volatilization.[5]
Ionization: In the ion source, the vaporized molecules are bombarded with a 70 eV electron beam.[4] This high energy leads to the formation of the molecular ion (M•+) and subsequent fragmentation.
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Figure 1: Workflow for EI-MS Analysis.
Electrospray Ionization (ESI) Mass Spectrometry Protocol
ESI is a soft ionization technique suitable for polar and thermally labile molecules, often providing strong molecular ion signals with less fragmentation. It is particularly useful for confirming the molecular weight of a compound.
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent mixture compatible with HPLC, typically methanol or acetonitrile with a small percentage of water and an acid (e.g., 0.1% formic acid) to promote protonation.
Sample Introduction: Infuse the sample solution directly into the ESI source via a syringe pump or introduce it through an HPLC system (LC-MS) for online separation.
Ionization: The sample solution is passed through a heated capillary at a high voltage (typically 3-5 kV). This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺) are ejected into the gas phase.
Mass Analysis: The ions are guided into the mass analyzer. Collision-induced dissociation (CID) can be performed in a collision cell to induce fragmentation for structural analysis (MS/MS).
Detection: The detector records the abundance of the ions, generating the mass spectrum.
Figure 2: Workflow for ESI-MS Analysis.
Fragmentation Analysis of 5-Ethyl-1H-indole-2-carboxaldehyde
The molecular ion, [C₁₁H₁₁NO]•+, is expected to be observed at m/z 173 . The primary fragmentation pathways are dictated by the three key structural features: the aldehyde group, the ethyl substituent, and the indole ring.
Loss of a Hydrogen Radical (α-Cleavage): The aldehyde proton is readily lost, leading to a highly stable acylium ion. This [M-1]⁺ fragment is expected to be very prominent at m/z 172 .
Benzylic Cleavage: The ethyl group will readily undergo benzylic cleavage, losing a methyl radical (•CH₃) to form a stable benzylic cation. This [M-15]⁺ fragment will appear at m/z 158 .
Loss of the Formyl Radical (α-Cleavage): The entire aldehyde group can be lost as a formyl radical (•CHO). This [M-29]⁺ fragment gives rise to a peak at m/z 144 , corresponding to the 5-ethylindole cation.
Further Fragmentation of m/z 144: The 5-ethylindole fragment (m/z 144) can undergo its own benzylic cleavage, losing a methyl radical to form a fragment at m/z 129 .
Figure 3: Predicted fragmentation of 5-Ethyl-1H-indole-2-carboxaldehyde.
Comparative Fragmentation Analysis with Analogs
To understand the influence of each functional group, we will compare the predicted fragmentation of 5-Ethyl-1H-indole-2-carboxaldehyde with the known or predicted fragmentation of four key analogs.
Note: Bolded m/z values indicate expected major peaks.
The Effect of the 5-Ethyl Group: A Comparison with 1H-Indole-2-carboxaldehyde
Comparing the target molecule with 1H-Indole-2-carboxaldehyde (MW: 145.16) isolates the effect of the C5-ethyl substituent. The mass spectrum of 1H-Indole-2-carboxaldehyde is dominated by the molecular ion at m/z 145 and a very strong [M-1]⁺ peak at m/z 144 due to the loss of the aldehydic proton.[5] Subsequent loss of the formyl group (•CHO) gives a fragment at m/z 116 (the indole cation), which can then lose HCN to produce the characteristic indole fragment at m/z 89 .
The addition of the ethyl group at the 5-position introduces new, highly favored fragmentation pathways. The most significant is the benzylic cleavage to lose a methyl radical, resulting in the m/z 158 peak for the ethyl-substituted compound. This pathway is absent in the unsubstituted analog. This demonstrates that the ethyl group provides a more favorable fragmentation route than the cleavage of the indole ring itself.
The Effect of the Aldehyde Group: A Comparison with 5-Ethyl-1H-indole
By comparing our target molecule with 5-Ethyl-1H-indole (MW: 145.21), we can discern the influence of the C2-carboxaldehyde group. The fragmentation of 5-Ethyl-1H-indole is expected to be dominated by benzylic cleavage. The molecular ion at m/z 145 would readily lose a methyl radical (•CH₃) to form a highly stable cation at m/z 130 , which would likely be the base peak.
The introduction of the aldehyde at the 2-position provides a new, extremely favorable fragmentation pathway: the loss of a hydrogen radical to form the [M-1]⁺ acylium ion at m/z 172 . This peak is typically one of the most intense in the spectra of aromatic aldehydes and would be expected to be the base peak for 5-Ethyl-1H-indole-2-carboxaldehyde. This highlights how the aldehyde group directs the primary fragmentation, even in the presence of another labile group like the ethyl substituent.
The Effect of the Alkyl Chain Length: A Comparison with 5-Methyl-1H-indole-2-carboxaldehyde
Comparing the 5-ethyl with the 5-methyl analog (MW: 159.18) reveals the difference between benzylic C-C and C-H bond cleavage. For the 5-methyl analog, the primary fragmentation after the initial loss of the aldehyde proton (to give m/z 158 ) would involve the loss of the entire formyl group to yield the 5-methylindole cation at m/z 130 . Subsequent loss of a hydrogen radical from the methyl group would lead to a fragment at m/z 129 .
In contrast, the 5-ethyl group in our target compound offers a more favorable benzylic cleavage pathway through the loss of a methyl radical, which is energetically preferred over the loss of a hydrogen radical from the 5-methyl analog. This results in the characteristic m/z 158 peak for the 5-ethyl compound, a fragment not seen in the 5-methyl analog's spectrum.
The Baseline: A Comparison with Indole
The mass spectrum of the parent indole (MW: 117.15) is characterized by a strong molecular ion peak at m/z 117 .[1] The primary fragmentation pathway involves the loss of HCN, leading to a fragment at m/z 90 , which then loses another hydrogen to give a peak at m/z 89 . The stability of the aromatic system means that extensive fragmentation is not observed.
The addition of both the ethyl and aldehyde groups completely changes this pattern. The labile substituents provide much lower energy fragmentation pathways, such as the loss of H•, •CH₃, and •CHO. These processes are so favorable that the characteristic indole ring fragmentation (loss of HCN) is suppressed and not expected to be a major feature in the spectrum of 5-Ethyl-1H-indole-2-carboxaldehyde.
Conclusion
The mass spectral fragmentation of 5-Ethyl-1H-indole-2-carboxaldehyde is a textbook example of competitive fragmentation directed by functional groups. While the indole core is relatively stable, the aldehyde and ethyl substituents provide low-energy fragmentation pathways that dominate the spectrum.
The aldehyde group at the C2 position directs the formation of a highly abundant [M-1]⁺ ion (m/z 172) , which is predicted to be the base peak. It also allows for the loss of a formyl radical to produce an [M-29]⁺ ion (m/z 144) .
The ethyl group at the C5 position enables a characteristic benzylic cleavage , resulting in the loss of a methyl radical and the formation of an [M-15]⁺ ion (m/z 158) .
By comparing the predicted fragmentation of the target molecule with its structural analogs, we can confidently assign these key fragments and understand their origins. This systematic approach, grounded in the fundamental principles of mass spectrometry, is an invaluable tool for the structural elucidation of complex organic molecules in all fields of chemical research.
References
El Kihel, A., Ahbala, M., Sdassi, H., Ait Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Zhang, Q., et al. (2016). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 14(11), 205.
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SpectraBase. (n.d.). Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate. Retrieved from [Link]
Lynch, W. E., et al. (2014). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189.
Avsova, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Pharmaceutical Bulletin, 68(1), 15-26.
NIST. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]
A Senior Application Scientist's Guide to Validating Molecular Docking Models for 5-Ethyl-1H-indole-2-carboxaldehyde Receptor Binding
This guide provides a comprehensive framework for validating molecular docking models, specifically focusing on the binding of 5-Ethyl-1H-indole-2-carboxaldehyde to its putative receptor, Cyclin-Dependent Kinase 2 (CDK2)...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for validating molecular docking models, specifically focusing on the binding of 5-Ethyl-1H-indole-2-carboxaldehyde to its putative receptor, Cyclin-Dependent Kinase 2 (CDK2). As researchers and drug development professionals, the reliability of our computational models is paramount. This document moves beyond a simple checklist of validation tasks, delving into the scientific rationale behind each step to ensure the generation of robust and trustworthy results.
The indole scaffold is a well-established pharmacophore in modern medicinal chemistry, with numerous derivatives showing potent inhibitory activity against a range of protein kinases.[1][2] Our focus, 5-Ethyl-1H-indole-2-carboxaldehyde, belongs to this promising class of molecules. Given the established role of indole-2-carboxamides as CDK2 inhibitors, we will use CDK2 as our target receptor for this validation guide.[1][2]
The Imperative of Self-Validating Systems in Computational Drug Design
A molecular docking model, at its core, is a hypothesis of a molecular interaction. To elevate this hypothesis to a scientifically sound prediction, a rigorous, multi-faceted validation process is not just recommended, but essential. The protocols outlined herein are designed to be a self-validating system, where each stage of the validation process provides a layer of confidence in the model's predictive power.
Foundational Steps: Protein and Ligand Preparation
Before any docking calculations can be performed, meticulous preparation of both the receptor and the ligand is critical. This initial phase is often underestimated, yet errors introduced here will invariably propagate through the entire workflow, leading to unreliable results.
Receptor Preparation
The quality of the receptor structure is a cornerstone of any structure-based drug design project.[3]
Protocol for Receptor Preparation:
Selection of a High-Quality Crystal Structure: Begin by sourcing a high-resolution X-ray crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, we will utilize the crystal structure of CDK2 in complex with an oxindole inhibitor (PDB ID: 4FKS).[4] While not an exact match to our ligand, its structural similarity and high resolution (1.55 Å) make it a suitable starting point. An alternative, and arguably more relevant, starting point would be the CDK2 structure complexed with a 3-{[(2,2-dioxido-1,3-dihydro-2-benzothien-5-yl)amino]methylene}-5-(1,3-oxazol-5-yl)-1,3-dihydro-2H-indol-2-one (PDB ID: 1KE7), which shares a closer structural scaffold to our molecule of interest.[5]
Initial Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-purified proteins that are not part of the biological unit of interest.
Protonation and Addition of Hydrogens: Add hydrogen atoms to the protein structure, paying close attention to the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid). These protonation states can significantly influence the electrostatic interactions within the binding site.
Assigning Partial Charges: Assign partial charges to all atoms of the protein. The choice of force field for charge assignment (e.g., AMBER, CHARMM) should be consistent throughout the study.
Defining the Binding Site: The binding site is typically defined as a grid box encompassing the region where the co-crystallized ligand is located. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the active site.
Ligand Preparation
The three-dimensional structure and charge distribution of the ligand are equally important for accurate docking.
Protocol for Ligand Preparation:
2D to 3D Conversion: Convert the 2D structure of 5-Ethyl-1H-indole-2-carboxaldehyde into a 3D conformation.
Energy Minimization: Perform an energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation.
Assigning Partial Charges: Assign partial charges to the ligand atoms using a suitable method, such as Gasteiger charges.
Defining Rotatable Bonds: Identify the rotatable bonds in the ligand. This information is crucial for docking algorithms that explore the conformational flexibility of the ligand.
Core Validation Protocol 1: Redocking and Root Mean Square Deviation (RMSD)
The first and most fundamental validation of a docking protocol is its ability to reproduce the experimentally observed binding mode of a known ligand. This is assessed by redocking the co-crystallized ligand back into the active site of the receptor and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
Causality: A low RMSD value indicates that the docking algorithm and scoring function can accurately identify the native binding pose, providing confidence that the protocol can be used to predict the binding of novel ligands. An RMSD of less than 2.0 Å is generally considered a successful redocking.[6]
Experimental Workflow for Redocking and RMSD Calculation:
Virtual screening is a key application of molecular docking, where large libraries of compounds are screened to identify potential hits. Enrichment factor (EF) analysis is a critical metric for evaluating the performance of a docking protocol in a virtual screening context. It measures the ability of the docking method to preferentially rank known active compounds over inactive "decoy" molecules.
Causality: A high enrichment factor indicates that the docking protocol can effectively distinguish between true binders and non-binders, thereby reducing the number of false positives in a virtual screening campaign and increasing the efficiency of hit identification.
Experimental Workflow for Enrichment Factor Calculation:
Caption: Enrichment Factor Calculation Workflow.
Data Source for Actives and Decoys:
A reliable source for obtaining curated sets of active and decoy molecules is the Database of Useful Decoys: Enhanced (DUD-E).[7][8] For CDK2, the DUD-E dataset provides a collection of known inhibitors and property-matched decoys.[9]
Enrichment Factor Formula:
The enrichment factor at a given percentage (x%) of the screened database is calculated as:
EFx% = (Hitsx% / Nx%) / (Hitstotal / Ntotal)
Where:
Hitsx% is the number of active compounds found in the top x% of the ranked database.
Nx% is the total number of compounds in the top x% of the ranked database.
Hitstotal is the total number of active compounds in the entire database.
Ntotal is the total number of compounds in the entire database.
Core Validation Protocol 3: Correlation with Experimental Binding Affinity
The ultimate goal of many docking studies is to predict the binding affinity of a ligand for its target. Therefore, a crucial validation step is to assess the correlation between the calculated docking scores and experimentally determined binding affinities (e.g., IC50, Ki, or Kd values).
Causality: A strong correlation between docking scores and experimental data suggests that the scoring function can accurately rank compounds by their binding potency. This is invaluable for lead optimization, where the goal is to design compounds with improved affinity.
Data for Correlation Analysis:
We will use a set of indole-2-carboxamide derivatives with known IC50 values against CDK2, as reported in the literature.[1][2][10][11]
Compound ID
Structure (Modification on Indole-2-carboxamide core)
Comparative Analysis of Docking Software and Scoring Functions
The choice of docking software and scoring function can significantly impact the outcome of a study. It is crucial to understand the strengths and limitations of different approaches.
High accuracy in pose prediction, flexible ligand and protein handling.[14]
Can be computationally intensive.
Glide (Schrödinger)
Hierarchical search protocol
Empirical (GlideScore)
High accuracy and good enrichment in virtual screening.[14]
Commercial software with a high cost.
Scoring Functions:
Scoring functions are at the heart of molecular docking, as they estimate the binding free energy of a ligand-protein complex.[6][15][16] They can be broadly categorized into:
Force-field-based: These use classical mechanics principles to calculate the energy of the system.
Empirical: These are based on a weighted sum of terms that represent different types of interactions (e.g., hydrogen bonds, hydrophobic contacts).
Knowledge-based: These derive statistical potentials from the frequency of atomic interactions observed in experimental protein-ligand complexes.
Machine learning-based: These use machine learning algorithms trained on large datasets of protein-ligand complexes and their binding affinities.[17]
The choice of scoring function should be guided by the specific system under investigation and may require testing multiple functions to identify the most predictive one.
The Role of CDK2 in Cellular Signaling
Understanding the biological context of the target is crucial for interpreting docking results. CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[18][19] Its activity is tightly controlled by cyclins and CDK inhibitors. Dysregulation of the CDK2 signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[20]
Caption: Simplified CDK2 Signaling Pathway.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step process for validating molecular docking models, using the interaction between 5-Ethyl-1H-indole-2-carboxaldehyde and CDK2 as a case study. By employing a self-validating system that includes redocking, enrichment analysis, and correlation with experimental data, researchers can build confidence in the predictive power of their computational models.
The field of computational drug design is continually evolving. Future advancements, particularly in the realm of machine learning-based scoring functions and the incorporation of protein flexibility, promise to further enhance the accuracy and reliability of molecular docking simulations. However, the fundamental principles of rigorous validation outlined in this guide will remain a cornerstone of high-quality, impactful research in structure-based drug discovery.
References
Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Physical Chemistry Chemical Physics. Available at: [Link][15]
Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Physical Chemistry Chemical Physics. Available at: [Link][6]
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link][1]
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available at: [Link][2]
Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. YouTube. Available at: [Link][21]
An Overview of Scoring Functions Used for Protein-Ligand Interactions in Molecular Docking. Interdisciplinary Sciences: Computational Life Sciences. Available at: [Link][16]
A comprehensive survey of scoring functions for protein docking models. Biology Direct. Available at: [Link][22]
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. LinkedIn. Available at: [Link][12]
CDK Signaling Pathway. Creative Diagnostics. Available at: [Link][18]
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link][23]
Scoring Functions for Protein-Ligand Binding Affinity Prediction Using Structure-based Deep Learning: A Review. Frontiers in Chemistry. Available at: [Link][17]
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link][24]
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link][10]
Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link][25]
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Publications. Available at: [Link][11]
A Discussion of Measures of Enrichment in Virtual Screening: Comparing the Information Content of Descriptors with Increasing Levels of Sophistication. Journal of Chemical Information and Modeling. Available at: [Link][3]
Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Molecules. Available at: [Link][26]
Comparative Evaluation of Different Docking Tools for Kinases Aga. IT Medical Team. Available at: [Link][27]
CDK2 - DUD-E: A Database of Useful (Docking) Decoys — Enhanced. DUD-E. Available at: [Link][9]
Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry. Available at: [Link][28]
1R78: CDK2 complex with a 4-alkynyl oxindole inhibitor. RCSB PDB. Available at: [Link][29]
Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. ResearchGate. Available at: [Link][13]
Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. ACS Publications. Available at: [Link][30]
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. National Center for Biotechnology Information. Available at: [Link][31]
A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Journal of Medicinal Chemistry. Available at: [Link][14]
1KE7: CYCLIN-DEPENDENT KINASE 2 (CDK2) COMPLEXED WITH 3-{[(2,2-DIOXIDO-1,3-DIHYDRO-2-BENZOTHIEN-5-YL)AMINO]METHYLENE}. RCSB PDB. Available at: [Link][5]
DUD-E: A Database of Useful (Docking) Decoys — Enhanced. DUD-E. Available at: [Link][7]
Intro to DOT language. Large-scale Biological Network Analysis and Visualization. Available at: [Link][32]
Development of allosteric, selective cyclin-dependent kinase 2 (CDK2) inhibitors that are negatively cooperative with cyclin binding and show potential as contraceptive agents. bioRxiv. Available at: [Link][33]
Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene. Available at: [Link][20]
2I40: Cdk2/Cyclin A complexed with a thiophene carboxamide inhibitor. RCSB PDB. Available at: [Link][34]
Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. Available at: [Link][35]
CDK2 Gene. Ma'ayan Lab – Computational Systems Biology. Available at: [Link][19]
Validation of structural-based virtual screening protocols with the PDB Code 3G0B and prediction of the activity of. ARPHA Preprints. Available at: [Link][36]
Measuring Virtual Screening Accuracy. Pharmacelera. Available at: [Link][37]
Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. Available at: [Link][38]
CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). UniProt. Available at: [Link][39]
A discussion of measures of enrichment in virtual screening: comparing the information content of descriptors with increasing levels of sophistication. Journal of Chemical Information and Modeling. Available at: [Link][40]
4FKS: Crystal structure of the cdk2 in complex with oxindole inhibitor. RCSB PDB. Available at: [Link][4]
Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology. Available at: [Link][41]
Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. PLoS One. Available at: [Link][42]
How to make enrichment plot for virtual screening?. ResearchGate. Available at: [Link][43]
CYCLIN-DEPENDENT KINASE 2 (CDK2) COMPLEXED WITH 4-{[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENESULFONAMIDE (1ke8). InterPro. Available at: [Link][44]
1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2. RCSB PDB. Available at: [Link][46]
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Available at: [Link][47]
Fusion of Structure and Ligand Based Methods for Identification of Novel CDK2 Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link][48]
A Comprehensive Guide to Benchmarking the Antimicrobial Efficacy of 5-Ethyl-1H-indole-2-carboxaldehyde Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance presents a formidable challenge to global health. In this landscape, the exploration of novel chemical scaffolds...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. In this landscape, the exploration of novel chemical scaffolds with potent antimicrobial activity is not merely an academic pursuit but a critical necessity. Among the myriad of heterocyclic compounds, the indole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] This guide focuses on a specific, promising subclass: 5-Ethyl-1H-indole-2-carboxaldehyde and its derivatives.
The strategic placement of an ethyl group at the C5 position and a carboxaldehyde at the C2 position of the indole ring offers a unique combination of lipophilicity and reactive potential, making these compounds compelling candidates for antimicrobial drug discovery. The carboxaldehyde group, in particular, serves as a versatile handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes, allowing for the fine-tuning of their biological properties.
This document provides a comprehensive framework for the synthesis, characterization, and, most importantly, the standardized benchmarking of the antimicrobial efficacy of 5-Ethyl-1H-indole-2-carboxaldehyde derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and comparative insights to objectively evaluate the potential of these compounds against a panel of clinically relevant microorganisms. While direct, publicly available antimicrobial screening data for 5-Ethyl-1H-indole-2-carboxaldehyde is limited, this guide establishes a robust methodology for its evaluation and provides a comparative analysis based on structurally related indole-2-carboxaldehyde derivatives to contextualize potential efficacy.[3]
Synthesis of 5-Ethyl-1H-indole-2-carboxaldehyde: A Practical Approach
The synthesis of the target compound, 5-Ethyl-1H-indole-2-carboxaldehyde, can be efficiently achieved through a two-step process commencing with the commercially available 5-ethyl-1H-indole. The key transformation is the introduction of the formyl group at the C2 position, which can be accomplished via the Vilsmeier-Haack reaction.[4][5]
Conceptual Synthesis Workflow
Caption: Synthetic pathway for 5-Ethyl-1H-indole-2-carboxaldehyde.
Step-by-Step Synthesis Protocol
Materials:
5-Ethyl-1H-indole
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF), anhydrous
Dichloromethane (DCM), anhydrous
Crushed ice
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate
Hexanes
Round-bottom flasks
Magnetic stirrer and stir bars
Dropping funnel
Ice bath
Rotary evaporator
Silica gel for column chromatography
Procedure:
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-Dimethylformamide (DMF). Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[4]
Formylation Reaction: In a separate flask, dissolve 5-ethyl-1H-indole in anhydrous dichloromethane (DCM). Cool this solution in an ice bath. Add the freshly prepared Vilsmeier reagent dropwise to the solution of 5-ethyl-1H-indole. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
Work-up and Extraction: Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt. Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure 5-Ethyl-1H-indole-2-carboxaldehyde.
To ensure the generation of reliable and comparable data, it is imperative to adhere to standardized antimicrobial susceptibility testing (AST) protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[4][6] This section details the protocols for two fundamental AST methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing antimicrobial susceptibility.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution for MIC Determination (CLSI M07 Guideline)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Test compound (5-Ethyl-1H-indole-2-carboxaldehyde derivative) dissolved in dimethyl sulfoxide (DMSO)
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
Negative control (broth with DMSO, no compound)
Growth control (broth with inoculum, no compound)
Spectrophotometer or McFarland standards
Multichannel pipette
Incubator
Procedure:
Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC. Ensure the final concentration of DMSO in each well is low (typically ≤1%) to avoid inhibiting microbial growth.
Inoculation and Incubation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared inoculum. Include growth control, negative control, and positive control wells. Incubate the plates at 35-37 °C for 16-20 hours for bacteria and 24-48 hours for yeast.
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure the optical density at 600 nm (OD₆₀₀).
Protocol 2: Disk Diffusion Method (EUCAST Guideline)
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a microorganism to an antimicrobial agent.[4]
Materials:
Mueller-Hinton agar (MHA) plates
Sterile paper disks (6 mm diameter)
Bacterial and/or fungal strains
Test compound solution of a known concentration
Positive control antibiotic disks
Sterile swabs
Incubator
Calipers or a ruler
Procedure:
Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland).
Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
Disk Application: Aseptically apply paper disks impregnated with a known amount of the test compound onto the surface of the inoculated agar. Also, apply a positive control antibiotic disk and a blank disk (with solvent only) as a negative control.
Incubation: Incubate the plates at 35-37 °C for 16-20 hours (or as appropriate for the test organism).
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Comparative Efficacy Data and Structure-Activity Relationship
While specific MIC values for 5-Ethyl-1H-indole-2-carboxaldehyde are not widely published, we can benchmark its potential by examining the antimicrobial activity of structurally related indole-2-carboxaldehyde and other 5-substituted indole derivatives. This comparative analysis provides valuable insights into the structure-activity relationship (SAR) of this class of compounds.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected Indole Derivatives
Note: A lower MIC value indicates higher antimicrobial activity. Dashes indicate that data was not reported in the cited source.
From the available data, several key SAR insights can be drawn:
Substitution at the C2 Position: The conversion of the 2-carboxaldehyde to a carboxamide or other derivatives like thiosemicarbazones appears to be a viable strategy for enhancing antimicrobial activity.[1][3]
Substitution at the C5 Position: The presence of a halogen, such as bromine or chlorine, at the C5 position can confer significant antifungal and antibacterial activity.[1][3] This suggests that an ethyl group at the C5 position, being an electron-donating and lipophilic group, could also positively influence the antimicrobial profile.
N-Substitution of the Indole Ring: While not extensively covered for 2-carboxaldehyde derivatives, studies on other indole compounds suggest that substitution on the indole nitrogen can modulate biological activity.[1]
Plausible Mechanism of Antimicrobial Action
The precise mechanism of action for 5-Ethyl-1H-indole-2-carboxaldehyde derivatives is likely multifactorial and requires further investigation. However, based on studies of related indole compounds, several potential mechanisms can be proposed.[3][8]
Caption: Potential antimicrobial mechanisms of indole derivatives.
The lipophilic nature of the indole ring, enhanced by the 5-ethyl group, may facilitate the partitioning of the molecule into the bacterial cell membrane, leading to its disruption and increased permeability.[3] Furthermore, the electrophilic nature of the carboxaldehyde and its derivatives can allow for covalent interactions with nucleophilic residues in the active sites of essential bacterial enzymes, leading to their inhibition.[8] Finally, some indole derivatives have been shown to interfere with quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation in many pathogenic bacteria.[3]
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of 5-Ethyl-1H-indole-2-carboxaldehyde derivatives as potential antimicrobial agents. The detailed protocols for synthesis and standardized antimicrobial efficacy testing offer a clear path for researchers to generate robust and comparable data. While a comprehensive set of experimental data for the title compound is yet to be established in the public domain, the comparative analysis of structurally related indole derivatives suggests a promising antimicrobial potential.
Future research should focus on the synthesis of a library of derivatives based on the 5-Ethyl-1H-indole-2-carboxaldehyde scaffold and their subsequent screening against a broad panel of pathogenic bacteria and fungi, including multidrug-resistant strains. Elucidating the precise mechanism of action and exploring the in vivo efficacy and toxicity of the most potent compounds will be crucial next steps in the journey toward developing novel and effective antimicrobial therapies.
References
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CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. (2018).
Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. (2018). Scientific Reports, 8(1), 1-13. Available at: [Link]
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The EUCAST disk diffusion method. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Available at: [Link]
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). Microbiology Spectrum, 13(2), e03333-24. Available at: [Link]
Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. (2008). Chemotherapy, 54(4), 264-269. Available at: [Link]
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. (2022). The Journal of Organic Chemistry, 87(23), 15539-15546. Available at: [Link]
Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). Molecules, 26(8), 2235. Available at: [Link]
Design, synthesis, and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives. (2016). Research on Chemical Intermediates, 43(2), 1253-1275. Available at: [Link]
Comparative thermodynamic stability of 5-Ethyl-1H-indole-2-carboxaldehyde isomers
Comparative Thermodynamic Stability of 5-Ethyl-1H-indole-2-carboxaldehyde Isomers: A Technical Guide Executive Summary 5-Ethyl-1H-indole-2-carboxaldehyde is a highly privileged heterocyclic scaffold utilized extensively...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Thermodynamic Stability of 5-Ethyl-1H-indole-2-carboxaldehyde Isomers: A Technical Guide
Executive Summary
5-Ethyl-1H-indole-2-carboxaldehyde is a highly privileged heterocyclic scaffold utilized extensively in drug discovery and natural product synthesis[1]. To successfully deploy this building block in complex synthetic workflows, researchers must understand its thermodynamic behavior across three dimensions of isomerism: tautomerization, conformational rotation, and positional substitution. This guide provides an objective, data-driven comparison of these isomeric states, explaining the physical chemistry driving their stability and providing self-validating protocols for empirical analysis.
Tautomeric Stability: The Glidewell-Lloyd Imperative
The most critical thermodynamic relationship in this system is the tautomeric equilibrium between the 1H-indole form and the 3H-indole (indolenine) form[2][3].
Mechanistic Causality:
The overwhelming thermodynamic preference for the 1H-isomer is dictated by the Glidewell-Lloyd rule . This rule states that polycyclic conjugated systems will adopt the electronic configuration that maximizes the number of intact, fully aromatic rings[1]. In the 1H-form, the 5-membered pyrrole ring (5MR) retains its 6π aromatic delocalization. Tautomerization to the 3H-indolenine form introduces a localized carbon-nitrogen double bond (imine) into the 5MR, destroying its local aromaticity[1][3]. Consequently, the 3H-isomer is highly unstable and susceptible to rapid moisture-driven hydrolysis[3].
Table 1: Comparative Thermodynamic Stability of Tautomers
Property
5-Ethyl-1H-indole-2-carboxaldehyde
5-Ethyl-3H-indole-2-carboxaldehyde
Structural Motif
Aromatic Pyrrole (5MR)
Indolenine (Imine)
Relative Free Energy (ΔG)
0.0 kcal/mol (Reference)
> +14.5 kcal/mol
Glidewell-Lloyd Compliance
High (Preserved 5MR aromaticity)
Low (Disrupted 5MR aromaticity)
Primary Degradation Route
Slow oxidation to carboxylic acid
Rapid hydrolysis of imine
Conformational Isomerism: Syn vs. Anti Rotamers
Within the stable 1H-tautomer, the C2–C(O) bond exhibits partial double-bond character due to conjugation with the indole π-system. This restricted rotation yields distinct syn and anti rotamers[4][5].
Mechanistic Causality:
The syn-rotamer (where the carbonyl oxygen points toward the pyrrole N-H) is generally favored thermodynamically due to favorable dipole alignment and weak intramolecular interactions (N-H···O=C). However, the anti-rotamer (oxygen pointing toward C3) becomes sterically and electronically accessible in highly polar, hydrogen-bond-accepting solvents (like DMSO), which disrupt intramolecular stabilization[4].
Table 2: Rotameric Equilibrium (Syn vs. Anti) in DMSO-d6
Temperature (K)
Syn Fraction (%)
Anti Fraction (%)
Exchange Rate
k
(s⁻¹)
298
82.0
18.0
< 0.1
323
75.5
24.5
12.4
348
65.0
35.0
145.0
373
55.0
45.0
> 1000 (Coalescence)
Positional Isomerism: 5-Ethyl vs. 6-Ethyl
The spatial positioning of the ethyl group alters the thermodynamic stability of the indole core via hyperconjugation. The 5-position is para to the pyrrole nitrogen in the resonance hybrid. An ethyl group at the 5-position weakly donates electron density into the conjugated system, slightly increasing the nucleophilicity of the C3 position compared to the 6-ethyl isomer. While both are thermodynamically stable, the 5-ethyl isomer exhibits a lower activation barrier for electrophilic aromatic substitution at C3.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems , meaning they contain internal controls to rule out false positives (e.g., mistaking thermal degradation for rotamer coalescence).
Protocol A: Variable Temperature (VT) NMR for Rotamer Thermodynamics
This protocol extracts the activation energy (
ΔG‡
) of the C2-C(O) bond rotation.
Sample Preparation: Dissolve 15 mg of 5-Ethyl-1H-indole-2-carboxaldehyde in 0.6 mL of anhydrous DMSO-d6.
Internal Calibration: Add 1 µL of N,N-dimethylformamide (DMF) as an internal temperature standard. The chemical shift difference between the two methyl peaks of DMF validates the exact probe temperature.
Baseline Acquisition (298 K): Acquire 1H, 13C, and 2D-NOESY spectra. Use NOESY cross-peaks between the aldehyde proton and the indole N-H to quantify the baseline syn/anti ratio[4][5].
Thermal Kinetics: Ramp the probe temperature from 298 K to 373 K in 10 K increments, allowing 5 minutes for thermal equilibration at each step. Record 1H spectra.
Self-Validation (Reversibility Check): Cool the sample back to 298 K and re-acquire the 1H spectrum. Critical: The integral ratios must match the initial Step 3 baseline within ±1%. If new peaks appear or ratios shift permanently, thermal degradation has occurred, and the kinetic data is invalid.
Data Extraction: Perform line-shape analysis on the aldehyde proton signal to extract exchange rates (
k
). Plot
ln(k/T)
vs
1/T
(Eyring plot) to derive
ΔH‡
and
ΔS‡
.
This protocol objectively measures the stability of the compound under storage stress[3].
Preparation: Prepare 1 mg/mL solutions of the analyte in Acetonitrile/Water (50:50).
Stress Conditions: Subject separate aliquots to:
Acidic: 0.1 M HCl at 60°C for 2 hours.
Basic: 0.1 M NaOH at 60°C for 2 hours.
Oxidative: 3% H₂O₂ at 25°C for 24 hours.
Analysis: Analyze via HPLC-UV (254 nm).
Self-Validation: Inject a blank solvent and a freshly prepared reference standard immediately before and after the stressed sequence. This proves that any observed peak area reduction is due to actual chemical degradation[3], not column retention shifts or detector drift.
System Visualizations
Caption: Thermodynamic relationships between tautomeric and conformational isomers of the indole core.
Caption: Self-validating VT-NMR workflow for extracting rotameric thermodynamic parameters.
References
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule
Journal of Physical Chemistry A (via NIH)
URL:[Link]
5-Oxo-ETE Receptor Antagonists
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Exploring the Monoterpene Indole Alkaloid Scaffold for Reversing P-Glycoprotein-Mediated Multidrug Resistance in Cancer
PMC (National Institutes of Health)
URL:[Link]
A Senior Application Scientist's Guide: GC-MS vs. LC-MS for the Quantitative Analysis of 5-Ethyl-1H-indole-2-carboxaldehyde
Executive Summary Analyte at a Glance: Understanding 5-Ethyl-1H-indole-2-carboxaldehyde Before comparing analytical techniques, we must first understand the molecule . 5-Ethyl-1H-indole-2-carboxaldehyde (MW: 173.21 g/mol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Analyte at a Glance: Understanding 5-Ethyl-1H-indole-2-carboxaldehyde
Before comparing analytical techniques, we must first understand the molecule . 5-Ethyl-1H-indole-2-carboxaldehyde (MW: 173.21 g/mol ) is a small molecule characterized by an indole ring system, an aldehyde functional group, and an ethyl substituent.[1] These features dictate its analytical behavior:
Polarity: The presence of the indole nitrogen (N-H) and the carbonyl group (C=O) on the aldehyde imparts moderate polarity. This influences its solubility and chromatographic retention.
Volatility & Thermal Stability: With a melting point in the range of 138-142°C (for the parent indole-2-carboxaldehyde), the molecule is best described as semi-volatile.[2] Crucially, aldehydes can be susceptible to oxidation and degradation at the high temperatures typically used in GC inlets.[3] This potential for thermal lability is a primary consideration in method selection.
The Contenders: GC-MS and LC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are both cornerstone techniques in analytical chemistry, but they operate on fundamentally different principles.[4][5]
GC-MS: This technique is best suited for compounds that are volatile and thermally stable.[6] The sample is vaporized and separated in a gaseous state based on its boiling point and interaction with the column's stationary phase. The separated compounds are then ionized (typically via electron ionization, EI), fragmented, and detected by the mass spectrometer.
LC-MS: This method is ideal for a broader range of molecules, including those that are non-volatile, polar, or thermally labile.[4][6] Separation occurs in a liquid phase, after which the analyte is ionized using softer techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) before mass analysis.
Head-to-Head Comparison for 5-Ethyl-1H-indole-2-carboxaldehyde Analysis
The choice between GC-MS and LC-MS is not arbitrary; it is dictated by the analyte's chemistry and the analytical objectives.
Sample Preparation
GC-MS: Due to the analyte's semi-volatile nature and the reactive aldehyde group, direct injection is risky. To ensure thermal stability and prevent peak tailing from the polar N-H group, a derivatization step, such as silylation, is often necessary.[7] This converts the polar N-H group into a non-polar silyl ether, increasing volatility. However, derivatization adds time, cost, and potential sources of error to the workflow.
LC-MS: Sample preparation is significantly simpler. It typically involves a straightforward "dilute-and-shoot" approach, where the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and filtered before injection.[6] This minimizes sample handling and improves throughput.
Chromatographic Separation & Ionization
GC-MS: Separation occurs at high temperatures (e.g., an oven ramp up to 280°C).[8] This poses a risk of on-column degradation of the analyte, even if derivatized. The standard ionization method, Electron Ionization (EI), is a high-energy process that causes extensive fragmentation. While this provides a reproducible "fingerprint" for library matching, it may result in a weak or absent molecular ion, which can be problematic for quantification.
LC-MS: Separation is performed at or near ambient temperature, preserving the integrity of the molecule.[9] Soft ionization techniques like ESI or APCI are used, which typically keep the molecule intact, generating a strong signal for the protonated molecule ([M+H]⁺).[9] When coupled with tandem mass spectrometry (MS/MS), this allows for highly selective detection using Multiple Reaction Monitoring (MRM), virtually eliminating matrix interference.[9][10]
Performance Metrics: A Quantitative Showdown
The ultimate measure of a method's suitability lies in its performance. The following table summarizes expected validation parameters based on literature for similar indole compounds.
Performance Parameter
GC-MS (with Derivatization)
LC-MS/MS
Advantage
Specificity/Selectivity
High, but susceptible to co-eluting matrix components.
Exceptional, especially with MRM, which isolates a specific precursor-to-product ion transition.[11][12]
Lower, due to longer run times and mandatory derivatization step.
Higher, due to faster run times and simpler sample preparation.
LC-MS/MS
Robustness
Moderate. Derivatization reactions can be sensitive to moisture and reagent quality.
High. "Dilute-and-shoot" methods are generally very rugged.
LC-MS/MS
Data presented are typical expected values based on established analytical method validation guidelines from the ICH and FDA.[14][15][16]
Recommended Analytical Workflow & Protocols
Based on the evidence, LC-MS/MS is the recommended platform. However, for completeness, we provide detailed hypothetical protocols for both approaches.
LC-MS/MS Method (Recommended)
This protocol is designed for high sensitivity and selectivity, making it ideal for quantifying 5-Ethyl-1H-indole-2-carboxaldehyde in complex matrices like plasma or formulation buffers.
Caption: High-throughput LC-MS/MS workflow for quantitative analysis.
Standard & Sample Preparation:
Prepare a 1 mg/mL stock solution of 5-Ethyl-1H-indole-2-carboxaldehyde in methanol.
Create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the stock solution in 50:50 methanol:water.
Prepare unknown samples by diluting them to fall within the calibration range. For biological samples, perform a protein precipitation step by adding 3 parts ice-cold acetonitrile, vortexing, and centrifuging. Use the supernatant.
LC Parameters:
Column: C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
MS/MS Parameters:
Ionization Mode: Positive Electrospray Ionization (ESI+) or APCI+
Scan Type: Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1): m/z 174.2 ([M+H]⁺)
Hypothetical Product Ions (Q3): m/z 145.2 (loss of -CHO), m/z 117.1 (subsequent loss of C₂H₄)
Collision Energy: Optimize for maximum signal for each transition.
Data Analysis:
Construct a linear regression curve of peak area vs. concentration for the standards.
Quantify unknown samples against the calibration curve.
Ensure all runs meet system suitability criteria (e.g., precision of replicate injections <15%).[17]
GC-MS Method (Alternative)
This protocol is feasible but requires careful optimization of derivatization and inlet conditions to mitigate analyte degradation.
Caption: GC-MS workflow including mandatory derivatization step.
Standard & Sample Preparation:
Prepare standards in a volatile solvent like acetonitrile.
Aliquot standards and samples into autosampler vials and evaporate to dryness under a gentle stream of nitrogen.
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
Cap the vials and heat at 60°C for 30 minutes to complete the derivatization.
Cool to room temperature before injection.
GC Parameters:
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas: Helium at 1.0 mL/min
Inlet Temperature: 250°C (use a low thermal mass inlet if possible to minimize residence time)
Oven Program: Start at 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, hold for 5 minutes.
Injection Mode: Splitless (for trace analysis)
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Mode: For quantification, use Selected Ion Monitoring (SIM) of characteristic ions of the silylated derivative. For identification, use full scan mode (e.g., m/z 50-400).
Data Analysis:
Construct a calibration curve based on the peak area of the primary SIM ion.
Quantify unknown samples against this curve.
Conclusion and Recommendation
For the quantitative analysis of 5-Ethyl-1H-indole-2-carboxaldehyde, LC-MS/MS is the unequivocally superior technique. Its ability to handle thermally labile and moderately polar compounds without derivatization, combined with the exceptional sensitivity and selectivity of tandem mass spectrometry, ensures the highest data quality and confidence.[6][10] The simplified workflow also leads to higher sample throughput and improved robustness, which are critical factors in regulated drug development environments.
While GC-MS remains a powerful tool for truly volatile and thermally stable analytes, its application to a semi-volatile, reactive aldehyde like 5-Ethyl-1H-indole-2-carboxaldehyde introduces unnecessary risks of analyte degradation and requires a cumbersome derivatization step. For researchers and drug development professionals requiring accurate, precise, and reliable quantification of this compound, investing in an LC-MS/MS-based methodology is the most scientifically sound and efficient path forward.
References
ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS.
Zhang, H., et al. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules.
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
ACT Blog. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
Benchchem. (n.d.). A Comparative Analysis of GC-MS and LC-MS Methods for the Quantification of p-Tolualdehyde-d4.
Vlase, L., et al. (2007). Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids in Herbs. Journal of the Serbian Chemical Society.
Tati, V., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. International Journal of Molecular Sciences.
Creative Proteomics. (n.d.). Principles and Differences between GC-MS and LC-MS.
Tanaka, E., et al. (2005). Liquid Chromatography-Mass Spectrometric and Liquid Chromatography-Tandem Mass Spectrometric Determination of Hallucinogenic Indoles Psilocin and Psilocybin in “Magic Mushroom” Samples. Journal of Forensic Sciences.
Donato, P., et al. (n.d.). Conditions for LC-MS/MS analysis of indole species. ResearchGate.
Chen, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules.
Valdes, O., & El-Abour, S. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
Kolniak-Ostek, J. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Herba Polonica.
Kolniak-Ostek, J. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Herba Polonica.
ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic....
Shagimardanova, E., et al. (n.d.). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Metabolites.
ResearchGate. (2016, June 14). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures.
Operational Guide for the Safe Handling and Disposal of 5-Ethyl-1H-indole-2-carboxaldehyde 5-Ethyl-1H-indole-2-carboxaldehyde is a specialized indole derivative frequently utilized as an intermediate in drug discovery an...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide for the Safe Handling and Disposal of 5-Ethyl-1H-indole-2-carboxaldehyde
5-Ethyl-1H-indole-2-carboxaldehyde is a specialized indole derivative frequently utilized as an intermediate in drug discovery and organic synthesis[1]. Because it is an aromatic aldehyde, improper handling and disposal can lead to severe respiratory, dermal, and ocular irritation[2]. For laboratory managers and drug development professionals, establishing a rigorous, compliant disposal protocol is not just about regulatory adherence—it is about ensuring operational continuity and protecting personnel. This guide provides a field-proven, 3 compliant methodology for the containment, segregation, and destruction of 5-Ethyl-1H-indole-2-carboxaldehyde waste[3].
Part 1: Physicochemical & Hazard Profiling
To design an effective disposal strategy, we must first understand the quantitative and qualitative properties of the chemical. The table below summarizes the critical data points that dictate our downstream waste management decisions.
Must be strictly segregated from nitric acid or perchlorate waste streams to prevent exothermic reactions[4].
Part 2: Operational Handling & Spill Containment Protocol
When a spill occurs, disposal begins at the point of containment. The following step-by-step methodology ensures that the material is safely transitioned from an uncontrolled hazard to a packaged waste stream.
Step 1: Isolation and PPE Assembly
Action: Evacuate non-essential personnel from the immediate area and don double nitrile gloves, safety goggles, and a particulate respirator (N95/P95).
Causality: Indole-2-carboxaldehyde derivatives are potent respiratory irritants (H335)[2]. Aerosolized dust generated during a spill can bypass standard surgical masks, necessitating particulate-specific filtration.
Step 2: Dry Containment (The "No-Water" Rule)
Action: Use a dedicated anti-static brush and dustpan to sweep the solid material. Do not use water or wet paper towels for the initial pass.
Causality: Adding water to aromatic aldehydes creates a concentrated slurry. This increases the surface area for dermal contact, complicates cleanup, and generates a mixed aqueous-organic waste stream that is significantly more difficult and expensive to dispose of[5].
Self-Validation Check: Weigh the recovered solid waste and compare it against the estimated spilled volume. A recovery rate of >95% validates that primary containment was successful and ambient dust risks are neutralized.
Step 3: Primary Packaging
Action: Transfer the swept solid into a high-density polyethylene (HDPE) or polypropylene (PP) container. Seal the container tightly to prevent off-gassing or dust escape.
Part 3: Step-by-Step Disposal Methodology (RCRA Compliance)
Once contained, the waste must be processed through a self-validating segregation system compliant with6[6].
Protocol A: Liquid Waste Segregation (Solvent Solutions)
In synthesis workflows, 5-Ethyl-1H-indole-2-carboxaldehyde is often dissolved in organic solvents.
Identify the Stream: Route the solution to a "Non-Halogenated Organic Solvent" carboy[4].
Causality: The molecule (C11H11NO) is entirely halogen-free[1]. Mixing it with halogenated waste (e.g., dichloromethane or chloroform) triggers stricter EPA incineration regulations to prevent dioxin formation, needlessly inflating disposal costs and environmental burden[7].
Self-Validation Check: Before adding the solution, review the Satellite Accumulation Area (SAA) waste log. Confirm the absence of incompatible chemicals (e.g., nitric acid)[6]. Perform a visual inspection of the carboy; the absence of phase separation validates that no incompatible aqueous waste has been mistakenly introduced.
Protocol B: Solid Waste Segregation
Consolidation: Place all contaminated PPE, empty reagent bottles, and swept powders into a designated "Hazardous Solid Waste - Toxic/Irritant" bin.
Labeling: Affix a RCRA-compliant label detailing the full chemical name ("5-Ethyl-1H-indole-2-carboxaldehyde" - no abbreviations), the concentration, and the specific hazards (Irritant)[6].
Causality: EPA regulations strictly prohibit the use of chemical formulas or abbreviations on waste labels to ensure emergency responders can instantly identify the hazards during a transit accident or lab fire[6].
Protocol C: Final Destruction (High-Temperature Incineration)
SAA Management: Store the waste in an SAA at or near the point of generation. Ensure the total volume does not exceed the 55-gallon limit[8].
EHS Handoff: Schedule a pickup with your Environmental Health and Safety (EHS) department before the container reaches 90% capacity[6].
Causality: The standard and most environmentally sound destruction method for complex indole derivatives is high-temperature incineration (>1000°C). Thermal destruction breaks the indole ring and oxidizes the carbon/nitrogen backbone into CO2, H2O, and NOx, permanently eliminating the risk of environmental bioaccumulation[2].
Part 4: Waste Segregation & Disposal Decision Tree
The following diagram illustrates the logical workflow for processing 5-Ethyl-1H-indole-2-carboxaldehyde waste, ensuring compliance and safety at every operational node.
Workflow for 5-Ethyl-1H-indole-2-carboxaldehyde waste segregation and disposal.
References
Fisher Scientific. "SAFETY DATA SHEET: Indole-2-carboxaldehyde." Fisher Scientific. Available at:[Link]
Brigham Young University. "Procedures for Disposal of Unwanted Laboratory Material (ULM)." BYU Environmental Management. Available at: [Link]
University of South Carolina. "Hazardous Waste Policy - Environmental Health and Safety." SC.edu. Available at: [Link]
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC.org. Available at:[Link]
Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." HazardousWasteExperts.com. Available at: [Link]
Columbia University. "Hazardous Chemical Waste Management Guidelines." Columbia Research. Available at:[Link]
University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Louisville.edu. Available at: [Link]
Personal protective equipment for handling 5-Ethyl-1H-indole-2-carboxaldehyde
Advanced Handling and PPE Protocol for 5-Ethyl-1H-indole-2-carboxaldehyde As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing safety and yield when working with react...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Handling and PPE Protocol for 5-Ethyl-1H-indole-2-carboxaldehyde
As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing safety and yield when working with reactive intermediates. 5-Ethyl-1H-indole-2-carboxaldehyde (CAS: 58518-54-0) is a highly valuable building block, particularly in the1 [1]. However, its unique physicochemical properties demand specific handling protocols.
This guide provides a self-validating system for safely managing this compound, moving beyond basic safety data to explain the mechanistic reasoning behind each operational choice.
Mechanistic Hazard Profiling
Understanding the molecular behavior of 5-Ethyl-1H-indole-2-carboxaldehyde is critical for effective risk mitigation:
Electrophilic Reactivity (H315, H319): The C-2 carboxaldehyde moiety is highly electrophilic. Upon contact with biological tissues, it can form Schiff bases with primary amines in skin and eye proteins, leading to 2 [2].
Enhanced Lipophilicity: The addition of the 5-ethyl group increases the molecule's lipophilicity compared to the base indole. This facilitates faster dermal penetration, making robust barrier protection essential.
Respiratory Sensitization (H335): As a fine powder, aerosolized particles can bypass upper respiratory defenses, causing 2 [2].
Auto-Oxidation: Like many aromatic aldehydes, this compound is 3[3], slowly oxidizing to 5-ethyl-1H-indole-2-carboxylic acid. This degrades reagent purity and alters its reactivity profile.
Mandatory Personal Protective Equipment (PPE) Matrix
To counter these specific hazards, the following PPE must be utilized during all handling phases.
PPE Category
Specification
Mechanistic Rationale
Eye Protection
ANSI Z87.1 / EN166 tight-fitting safety goggles
Prevents micro-dust ingress; standard safety glasses lack sufficient orbital seal against aerosolized powders.
Hand Protection
Nitrile gloves (≥ 0.11 mm thickness)
Nitrile provides excellent chemical resistance against lipophilic organic solids. Latex is highly permeable to non-polar organics and must be avoided.
Body Protection
Anti-static, flame-retardant lab coat
The powder can accumulate static charge during transfer, creating an ignition risk if flammable solvents are nearby.
Respiratory
Chemical Fume Hood (Face velocity >100 fpm)
Eliminates the need for a wearable respirator by actively drawing H335-classified dust away from the operator's breathing zone.
Operational Workflow: Step-by-Step Methodology
Trustworthiness in the lab comes from reproducible, self-validating protocols. Follow these steps to ensure both operator safety and chemical integrity.
Step 1: Environmental Preparation
Verify the fume hood face velocity is operating between 100-120 fpm.
Prepare an Argon or Nitrogen line. Causality: Displacing oxygen prevents the auto-oxidation of the aldehyde group during handling.
Step 2: Weighing and Transfer
Use a grounded, anti-static weighing boat and a stainless steel spatula.
Do not pour the solid. Transfer small aliquots manually to prevent dust clouds.
Once the desired mass is achieved, immediately flush the primary storage bottle with Argon for 10 seconds before tightly sealing it.
Step 3: Dissolution
Transfer the solid directly into the reaction flask.
Rinse the weighing boat with the primary reaction solvent (e.g., Dichloromethane or Dimethylformamide) to ensure quantitative transfer. Causality: Wetting the residual powder immediately neutralizes the inhalation hazard (H335) by preventing aerosolization.
Step 4: Storage
Store the sealed primary container at 3 [3]. Cold storage slows the thermodynamic kinetics of degradation.
Spill Management and Disposal Plan
In the event of a localized spill within the fume hood:
Dust Suppression:Never dry sweep. Dry sweeping aerosolizes the aldehyde, maximizing inhalation risk. Instead, lightly mist the spill with a compatible, low-toxicity solvent like Isopropanol to bind the powder.
Collection: Wipe up the wetted mass using absorbent laboratory pads.
Containment: Place the pads into a chemically resistant, sealable bag.
Disposal: Label as "Halogen-Free Organic Solid Waste." Dispose of via a certified hazardous waste contractor for 2 [2]. Do not empty into drains.
Hazard Mitigation Logic Diagram
Logical mapping of chemical hazards to specific PPE and engineering controls.